(5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Description
BenchChem offers high-quality (5-Chloro-2-methyl-3-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methyl-3-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQVXJDGQCREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657085 | |
| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-80-9 | |
| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stability and storage conditions for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
<An In-depth Technical Guide on the Stability and Storage of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Boronic Acid Stability
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, is susceptible to degradation, which can compromise its reactivity and lead to inconsistent results. The stability of this and other arylboronic acids is primarily influenced by their inherent chemical properties and external environmental factors.
The electron-deficient nature of the boron atom makes it a Lewis acid, prone to interaction with nucleophiles. Furthermore, the presence of electron-withdrawing substituents, such as the chloro and nitro groups on the phenyl ring of the title compound, can increase the acidity of the boronic acid and potentially influence its degradation pathways.[1][2]
Critical Factors Influencing Stability
Several environmental factors can significantly impact the shelf-life and purity of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid:
-
Moisture and Humidity: Boronic acids are known to be hygroscopic.[3] Exposure to moisture can lead to the formation of boroxines (cyclic anhydrides) through dehydration or, more detrimentally, protodeboronation, which involves the cleavage of the carbon-boron bond.[2]
-
Temperature: Elevated temperatures accelerate the rates of decomposition reactions. While some boronic acids are stable at room temperature, refrigeration is generally recommended to maintain long-term quality.[3]
-
Air (Oxygen): Oxidation is a potential degradation pathway for boronic acids, which can lead to the formation of phenolic byproducts.[4] Storing under an inert atmosphere, such as nitrogen or argon, is a crucial preventative measure.[3]
-
Light: Although less commonly cited as a primary factor for this specific class of compounds, protection from light is a general best practice in chemical storage to prevent any potential photochemical degradation.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, the following storage and handling protocols are imperative. These recommendations are synthesized from safety data sheets (SDS) and general best practices for air-sensitive reagents.[5][6][7]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Supporting Evidence |
| Temperature | Refrigerated (2-8°C) or Freezer (-20°C) | Minimizes thermal degradation. Safety data sheets for similar boronic acids consistently recommend refrigeration.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis from atmospheric moisture. This is a standard precaution for air-sensitive reagents.[3][6] |
| Moisture | Tightly sealed container in a dry environment | The compound is hygroscopic; minimizing water exposure prevents boroxine formation and protodeboronation.[3][8] |
| Light | Store in a dark place or an amber vial | Protects against potential photochemical decomposition. |
Expert Handling Procedures:
-
Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox with a dry, inert atmosphere. For transfers outside a glovebox, use techniques for handling air-sensitive reagents, such as maintaining a positive pressure of an inert gas.[5][9]
-
Dry Glassware and Solvents: Ensure all glassware and solvents are scrupulously dried before use to prevent introducing moisture.[6]
-
Temperature Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Syringe and Needle Techniques: For transferring solutions, use oven-dried syringes and needles that have been flushed with an inert gas.[7]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the primary degradation pathway and a workflow for stability assessment.
Caption: Reversible formation of boroxine from the boronic acid.
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(5-Chloro-2-methyl-3-nitrophenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (5-Chloro-2-methyl-3-nitrophenyl)boronic acid: Properties, Synthesis, and Applications
Abstract
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a halogen, imparts distinct reactivity, making it a valuable reagent for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, typical synthetic routes, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols, safety considerations, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Physicochemical and Structural Characteristics
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is a solid organic compound whose utility is largely defined by its molecular structure and properties. The presence of chloro, methyl, and nitro groups on the phenyl ring creates specific electronic and steric effects that influence its reactivity in chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClNO₄ | [1][2] |
| Molecular Weight | 215.40 g/mol | [1] |
| CAS Number | 957060-80-9 | [1][2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Typical Purity | ≥96% | [4] |
Synthesis and Purification
The synthesis of arylboronic acids is a well-established field in organic chemistry. A prevalent and robust method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.
Causality in Synthetic Choices:
-
Grignard Reagent Formation: The initial step involves the formation of a Grignard reagent from the corresponding aryl halide. This is a classic method for generating a nucleophilic carbon center on an aromatic ring.
-
Low-Temperature Reaction: The subsequent reaction with a borate ester (e.g., trimethyl borate or triisopropyl borate) is conducted at very low temperatures (typically -78 °C) to prevent over-addition. The high reactivity of the Grignard reagent could otherwise lead to the formation of diaryl or triaryl borate species, which would significantly reduce the yield of the desired boronic acid.[5]
-
Acidic Workup: The final step is hydrolysis under acidic conditions. This protonates the boronate ester intermediate, releasing the free boronic acid, which can then be isolated.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing carbon-carbon (C-C) bonds, particularly for creating biaryl and substituted aromatic systems that form the core of many pharmaceutical agents and advanced materials.[6]
The unique electronic properties conferred by the nitro and chloro groups make this reagent particularly useful for synthesizing complex molecules where modulating electronic density is key to biological activity or material performance.[7]
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights on the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the boronic acid transfers its organic group (R²) to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[6] The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating methodology for coupling (5-Chloro-2-methyl-3-nitrophenyl)boronic acid with a generic aryl bromide.
Materials:
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)
-
Reaction Vessel (e.g., Schlenk flask)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Substituted phenylboronic acids require careful handling to minimize risk.
-
Hazard Identification: This class of compounds is often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (nitrogen) and refrigeration may be recommended.
References
- Vertex AI Search Result, [Source 1]
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A Technical Guide to the Spectroscopic Characterization of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Executive Summary
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is a polysubstituted aromatic boronic acid, a class of compounds indispensable to modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its utility as a synthetic building block in drug discovery and materials science necessitates unambiguous structural verification and purity assessment. This technical guide provides a comprehensive overview of the principles and expected outcomes for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We delve into the theoretical underpinnings of these techniques, present predicted data based on established structure-spectra correlations, and provide robust, field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists who require a deep, practical understanding of how to structurally elucidate this and similar complex organic molecules.
Molecular Structure and Spectroscopic Implications
The structure of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid features a benzene ring with five substituents, creating a unique electronic environment that directly influences its spectroscopic signature.
-
Boronic Acid Group (-B(OH)₂): This is the primary functional group, crucial for the molecule's reactivity. It will give rise to characteristic signals in both ¹¹B NMR and IR spectroscopy (O-H and B-O stretches).
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly deshield nearby protons and carbons, shifting their NMR signals downfield. It also has intense, characteristic IR absorption bands.
-
Chloro Group (-Cl): An electronegative, electron-withdrawing group that will also influence the electronic environment of the aromatic ring.
-
Methyl Group (-CH₃): An electron-donating group whose protons will appear as a distinct singlet in the ¹H NMR spectrum.
-
Aromatic Protons (Ar-H): Two remaining protons on the aromatic ring, whose chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic of the substitution pattern.
Understanding the interplay of these substituents is paramount for the accurate interpretation of the resulting spectra.
Figure 1: Logical relationship between the molecule's functional groups and their expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete structural picture.
Principles and Causality
NMR relies on the principle that atomic nuclei with a non-zero spin (like ¹H, ¹³C, and ¹¹B) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is absorbed at a specific radiofrequency, which is detected. This frequency, or "chemical shift (δ)," is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups (like -NO₂ and -Cl) pull electron density away from a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups (like -CH₃) "shield" the nucleus, causing it to resonate at a lower frequency (upfield).
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for two distinct aromatic protons and one methyl group.
-
Aromatic Protons (H-4, H-6): These two protons are not equivalent. They are meta to each other, so a small coupling constant (J ≈ 2-3 Hz) might be observed, causing them to appear as doublets. Due to the strong deshielding effects of the adjacent nitro and chloro groups, these protons are expected to appear significantly downfield, likely in the δ 7.8 - 8.5 ppm range.
-
Methyl Protons (-CH₃): The methyl group has no adjacent protons, so its signal will be a singlet. It is attached to the aromatic ring and will appear in the typical benzylic region, around δ 2.3 - 2.6 ppm .
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are acidic and often exchange with trace water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range and is often not integrated reliably. The signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton-deuterium exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (H-4/H-6) | 7.8 – 8.5 | Doublet (or Singlet) | 2H |
| -CH₃ | 2.3 – 2.6 | Singlet | 3H |
| -B(OH)₂ | Variable (e.g., 4.0 - 6.0) | Broad Singlet | 2H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display 7 unique carbon signals, as the molecule has no plane of symmetry.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the boron atom (C-1) is often difficult to observe due to quadrupolar broadening. The carbons directly attached to the electron-withdrawing nitro (C-3) and chloro (C-5) groups will be significantly downfield. The remaining aromatic carbons will appear in the typical δ 120 - 150 ppm range.
-
Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield, aliphatic region, typically around δ 15 - 25 ppm .
Predicted ¹¹B NMR Data
¹¹B NMR is a highly effective technique for analyzing boron-containing compounds.[1][2][3] Phenylboronic acids with a trigonal planar boron center typically exhibit a single, broad resonance.[4]
-
Chemical Shift: For arylboronic acids, the ¹¹B chemical shift is expected in the range of δ +28 to +32 ppm (relative to BF₃·OEt₂). The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.
Protocol: NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Figure 2: Standard workflow for acquiring NMR spectra of a small organic molecule.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Principles and Causality
Chemical bonds are not rigid; they can stretch, bend, and vibrate. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. The frequency of vibration depends on the masses of the atoms in the bond and the bond strength. For example, the strong O-H bond vibrates at a high frequency, while the weaker C-Cl bond vibrates at a lower frequency. This allows for the identification of specific functional groups, each with its own characteristic absorption bands.
Predicted IR Data
The IR spectrum of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid is expected to show several characteristic absorption bands.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Boronic Acid, -B(OH)₂ | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1620, 1450 - 1500 | Medium |
| N-O Asymmetric Stretch | -NO₂ | 1510 - 1560 | Strong |
| N-O Symmetric Stretch | -NO₂ | 1345 - 1385 | Strong |
| B-O Stretch | B-O | 1310 - 1380 | Strong |
| C-Cl Stretch | C-Cl | 600 - 800 | Medium-Strong |
The most diagnostic peaks will be the very strong and broad O-H stretch from the boronic acid, the two strong N-O stretches from the nitro group, and the strong B-O stretch.[5][6][7][8] The presence of all these bands provides compelling evidence for the molecule's structure.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, rapid technique for acquiring IR spectra of solid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid (5-Chloro-2-methyl-3-nitrophenyl)boronic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is essential for a high-quality spectrum.
-
Data Acquisition: Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks on the resulting spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Conclusion
The structural characterization of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid is definitively achieved through a synergistic application of NMR and IR spectroscopy. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework and substitution pattern, while ¹¹B NMR confirms the presence and electronic state of the boronic acid moiety. Concurrently, IR spectroscopy provides unambiguous identification of the key functional groups, including the nitro, hydroxyl, and boronate functionalities. The predictive data and detailed protocols within this guide serve as a robust framework for researchers to acquire, interpret, and validate the structure and purity of this important synthetic intermediate, ensuring confidence in its use for downstream applications in drug development and materials science.
References
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S. J. D. Smith, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]
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M. Kluczyk, et al. (2020). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]
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ResearchGate. (2018). Infrared spectra of boric acid products. ResearchGate. Available at: [Link]
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Chemcd. (2015). 5-chloro-2-methyl-3-nitrophenylboronic acid (957060-80-9). Available at: [Link]
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National Bureau of Standards. (1966). Infrared spectra of the hydrated borates. Available at: [Link]
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P. J. Bassett & D. R. Lloyd. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2019). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
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ACS Publications. (2016). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. Available at: [Link]
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S. L. T. Nguyen, et al. (2010). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]
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ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Boronic Acids in Medicinal Chemistry and Drug Design
Abstract
Boronic acids have emerged from a niche chemical curiosity to a validated and powerful pharmacophore in modern drug discovery. Their unique electronic structure, characterized by an empty p-orbital on the boron atom, confers the ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites. This guide provides a technical overview of the fundamental principles governing the application of boronic acids in medicinal chemistry. We will explore the mechanistic basis of their inhibitory action, analyze their role in several FDA-approved therapeutics, detail a representative workflow for inhibitor development, and discuss the inherent challenges and future outlook for this versatile class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of boronic acids for therapeutic innovation.
The Foundational Chemistry of Boronic Acids
Boronic acids, characterized by the functional group -B(OH)₂, possess a unique set of physicochemical properties that make them highly valuable in drug design. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with an empty, electron-deficient p-orbital perpendicular to the molecular plane. This vacancy makes the boron atom a mild Lewis acid, capable of accepting a pair of electrons from a Lewis base.[1]
This Lewis acidity is the cornerstone of their biological activity. Unlike typical carboxylic acids, boronic acids primarily interact with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues, not through Brønsted-Lowry acid-base chemistry but by forming a reversible, tetravalent boronate species.[1] The stability and formation of this complex are highly dependent on the pH of the local environment and the pKa of the boronic acid itself, which typically ranges from 4 to 10.[1] This pKa can be strategically modulated by the substituent (R-group) attached to the boron atom; electron-withdrawing groups decrease the pKa, making the boron more electrophilic, while electron-donating groups have the opposite effect.[1] This tunability is a critical lever for medicinal chemists to optimize potency and selectivity.
Mechanism of Action: The Power of Reversible Covalent Inhibition
The primary mechanism by which boronic acids exert their therapeutic effect is through the inhibition of enzymes, particularly serine and threonine proteases. They function as potent transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[2][3]
The process can be described as follows:
-
Initial Binding: The boronic acid inhibitor first forms a non-covalent Michaelis complex within the enzyme's active site.[2]
-
Nucleophilic Attack: The catalytic serine (or threonine) residue's hydroxyl group acts as a nucleophile, attacking the electrophilic boron atom.[4]
-
Tetrahedral Adduct Formation: This attack results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[4] This complex closely resembles the high-energy transition state of the natural enzymatic reaction, leading to high-affinity binding and potent inhibition.[2][3][4]
This reversible covalent interaction provides a compelling balance between the high potency often associated with covalent inhibitors and the reduced risk of off-target toxicity seen with irreversible modifiers. The "fast on-slow off" kinetic behavior of many boronic acid inhibitors allows for prolonged target engagement while still permitting eventual dissociation.[5]
Caption: Mechanism of boronic acid-based enzyme inhibition.
Boronic Acids in Approved Therapeutics: Clinical Success Stories
The theoretical promise of boronic acids has been translated into significant clinical success. The versatility of the boronic acid pharmacophore is demonstrated by its application across diverse therapeutic areas, from oncology to infectious diseases and dermatology.[1][6][7]
| Drug Name | Brand Name® | Target Enzyme/Protein | Indication(s) | FDA Approval Year |
| Bortezomib | Velcade® | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003 |
| Ixazomib | Ninlaro® | 26S Proteasome (β5 subunit) | Multiple Myeloma | 2015 |
| Vaborbactam | Vabomere® (combo w/ Meropenem) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | 2017 |
| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | 2016 |
| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase | Onychomycosis | 2014 |
Case Study: Bortezomib and the Proteasome
Bortezomib was the first-in-class proteasome inhibitor and revolutionized the treatment of multiple myeloma.[1][6][8] Cancer cells, particularly myeloma cells that produce large quantities of immunoglobulins, are highly dependent on the proteasome to degrade misfolded or damaged proteins and regulate cell cycle progression.[9] Bortezomib's dipeptidyl boronic acid structure allows it to bind with high affinity and selectivity to the N-terminal threonine residue in the chymotrypsin-like active site of the 26S proteasome's β5 subunit.[8][10] This reversible inhibition leads to an accumulation of regulatory proteins, triggering ER stress and ultimately leading to apoptosis in malignant cells.[9]
Case Study: Vaborbactam and β-Lactamase Inhibition
The rise of antibiotic resistance, particularly via bacterial β-lactamase enzymes that hydrolyze β-lactam antibiotics, is a major public health crisis. Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor (BLI).[1] It is co-administered with the carbapenem antibiotic meropenem.[11] Vaborbactam's structure allows it to act as a potent, reversible inhibitor of Class A serine carbapenemases (like KPC), protecting meropenem from degradation and restoring its efficacy against multidrug-resistant bacteria.[12]
Case Study: Crisaborole and PDE4
Crisaborole demonstrates the application of boronic acids beyond protease inhibition. It is a topical treatment for atopic dermatitis.[13] The key to its mechanism involves the boron atom's ability to be "trapped" by a cis-diol present in the active site of phosphodiesterase 4 (PDE4). PDE4 is overactive in inflammatory cells associated with atopic dermatitis, where it degrades cyclic AMP (cAMP).[14] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of inflammatory cytokines, thereby alleviating the signs and symptoms of the disease.[14]
Drug Design & Discovery Workflow
Developing a novel boronic acid-based therapeutic requires a systematic approach that leverages its unique chemistry. The workflow integrates rational design, chemical synthesis, and rigorous biochemical evaluation.
Caption: A typical drug discovery workflow for boronic acid inhibitors.
Key Experimental Protocol: Serine Protease Inhibition Assay (IC₅₀ Determination)
This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a boronic acid test compound against a model serine protease (e.g., Chymotrypsin).
Materials:
-
Serine Protease (e.g., Bovine α-Chymotrypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA). Stock in DMSO.
-
Test Compound (Boronic Acid): Stock in DMSO.
-
Positive Control Inhibitor: A known chymotrypsin inhibitor (e.g., Chymostatin).
-
Negative Control: DMSO (vehicle).
-
96-well microplate (clear, flat-bottom).
-
Microplate reader capable of measuring absorbance at 405 nm.
Methodology:
-
Compound Preparation:
-
Perform a serial dilution of the boronic acid test compound in DMSO. A typical starting range is from 10 mM down to 1 nM.
-
Prepare dilutions of the positive control inhibitor in DMSO.
-
-
Assay Plate Setup:
-
Add 2 µL of each diluted test compound, positive control, or DMSO (negative control) to triplicate wells of the 96-well plate.
-
Prepare "No Enzyme" control wells containing 2 µL of DMSO and 100 µL of Assay Buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of the enzyme in Assay Buffer (e.g., 10 nM final concentration).
-
Add 50 µL of the enzyme solution to all wells except the "No Enzyme" controls.
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality: This pre-incubation step is crucial for reversible covalent inhibitors to reach binding equilibrium, ensuring an accurate potency measurement.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate in Assay Buffer (e.g., 200 µM final concentration).
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode). The product, p-nitroaniline, absorbs at this wavelength.
-
Self-Validation Check: The reaction progress curves for the uninhibited (DMSO) wells should be linear during the initial phase.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic read (ΔAbs/Δtime).
-
Subtract the average velocity of the "No Enzyme" control wells from all other wells to correct for background substrate hydrolysis.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Challenges and Future Directions
Despite their successes, boronic acids are not without challenges.
-
Selectivity: Achieving high selectivity can be difficult, as many enzymes (e.g., serine proteases) share similar active site architectures.
-
Off-Target Effects: Boronic acids have been known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Stability and Formulation: Boronic acids can undergo dehydration to form cyclic boroxines, which can complicate formulation and storage.[8]
The future for boron-based therapeutics remains bright. Research is expanding into new areas, including their use as sensors for carbohydrates, in boron neutron capture therapy (BNCT) for cancer, and targeting novel enzyme classes.[6][15][16] The continued exploration of new scaffolds, such as benzoxaboroles and carboranes, promises to expand the therapeutic utility of this remarkable element.[6]
Conclusion
Boronic acids represent a validated and highly versatile pharmacophore in medicinal chemistry. Their unique ability to act as reversible covalent inhibitors by forming tetrahedral adducts with key enzymatic residues has enabled the development of transformative therapies for cancer, infectious diseases, and inflammatory conditions. A deep understanding of their underlying chemistry, coupled with rigorous biochemical evaluation and rational design, is essential for harnessing their full potential. As chemists continue to innovate and overcome the inherent challenges, boronic acids are poised to remain at the forefront of drug discovery for years to come.
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Papp-Wallace, K. M., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Magalhães, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Di Marino, A., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available at: [Link]
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van den Akker, F., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Snyder, S. E., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
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Reddy, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]
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Papp-Wallace, K. M., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. ResearchGate. Available at: [Link]
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Reddy, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]
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Pfizer. (n.d.). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Eucrisa HCP. Available at: [Link]
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Powers, R. A., et al. (2016). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. FEBS Letters. Available at: [Link]
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Lomovskaya, O., et al. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Magalhães, C., et al. (2021). Drugs containing boronic acid approved by the Food and Drug... ResearchGate. Available at: [Link]
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Lesnikowski, Z. J. (2021). What are the current challenges with the application of boron clusters to drug design? Expert Opinion on Drug Discovery. Available at: [Link]
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Cluck, D. B., & Wargo, K. A. (2018). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Antibiotics. Available at: [Link]
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Blair, H. A. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. American Journal of Clinical Dermatology. Available at: [Link]
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Lienhard, G. E., & Koehler, K. A. (1970). 2-Phenylethaneboronic acid, a possible transition-state analog for chymotrypsin. Biochemistry. Available at: [Link]
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Griffith, D. C., et al. (2016). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Hideshima, T., et al. (2007). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. Available at: [Link]
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Discovery and Initial Characterization of Novel Substituted Phenylboronic Acids
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: Phenylboronic acids and their derivatives represent a cornerstone of modern medicinal chemistry, primarily serving as indispensable building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2][3] The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of steric, electronic, and physicochemical properties, enabling the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, purification, and initial characterization of novel substituted phenylboronic acids, intended for researchers and scientists in drug discovery and development. We emphasize the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Section 1: The Strategic Imperative for Novel Phenylboronic Acids
The boronic acid functional group, -B(OH)₂, is a versatile entity in drug design. Its unique properties include:
-
Covalent Reactivity: The ability to form reversible covalent bonds with diols, a motif present in biologically crucial molecules like sugars and glycoproteins, has been exploited for applications in glucose sensing and targeted drug delivery.[4][5]
-
Transition State Mimicry: The boron atom can shift from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, allowing it to act as a transition-state analogue inhibitor for various enzymes, notably serine proteases.[6]
-
Synthetic Utility: As organoboron reagents, they are paramount in palladium-catalyzed Suzuki-Miyaura coupling, one of the most robust methods for forming carbon-carbon bonds in complex molecule synthesis.[2][7][8]
The "novelty" in a substituted phenylboronic acid arises from the deliberate placement of functional groups on the aromatic ring. This strategic substitution is the primary tool for modulating a molecule's biological activity, solubility, metabolic stability, and target engagement. For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its interaction with biological nucleophiles, while lipophilic substituents can improve membrane permeability.
Section 2: Rational Design & Synthetic Strategies
The journey begins with a clear hypothesis-driven design. This may involve modifying an existing pharmacophore, designing a fragment for screening, or creating a specific building block for a Suzuki-Miyaura coupling. The choice of synthetic route is dictated by the nature and position of the desired substituents and the availability of starting materials.
Core Synthetic Pathways
Several reliable methods exist for the synthesis of arylboronic acids. The choice is a trade-off between functional group tolerance, reaction conditions, and atom economy.
-
Electrophilic Trapping of Organometallic Intermediates: This classic and widely used method involves the reaction of an aryl organometallic species (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.
-
Causality: This route is effective because the highly nucleophilic carbon of the organometallic reagent readily attacks the electrophilic boron atom of the borate ester. Low temperatures (typically -78 °C for organolithiums) are critical to prevent side reactions, such as multiple additions of the organometallic reagent to the boron center, which would lead to undesired borinic acids or triarylboranes.[2][9] The use of bulkier borate esters like triisopropyl borate (B(Oi-Pr)₃) over trimethyl borate (B(OMe)₃) can help sterically hinder these over-additions.[9][10]
-
-
Palladium-Catalyzed Miyaura Borylation: This method involves a cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1]
-
Causality: This pathway offers excellent functional group tolerance compared to the organometallic route, as it avoids the use of highly basic and nucleophilic reagents. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester.[1][11] The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity.
-
-
Direct C-H Borylation: An increasingly popular atom-economical method that functionalizes a C-H bond directly with a boron-containing reagent, often catalyzed by iridium or rhodium complexes.[1]
-
Causality: This approach avoids the pre-functionalization of the aromatic ring (i.e., halogenation), reducing step count. The regioselectivity is often directed by steric factors or by existing functional groups on the substrate, making it a powerful tool for late-stage functionalization.
-
Detailed Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.
Self-Validation: The success of the Grignard formation is visually indicated by the disappearance of magnesium turnings and the formation of a cloudy grey solution. The final acidic workup should produce a precipitate, which is the crude product.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
4-bromoanisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Grignard Formation: Add magnesium turnings and a single crystal of iodine to the flask. Add a small portion of a solution of 4-bromoanisole in anhydrous THF (from the dropping funnel). Gentle heating may be required to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add triisopropyl borate dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis & Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl until the pH is ~1-2.[10][12] Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid.
Section 3: The Critical Challenge of Purification
Phenylboronic acids are notoriously difficult to purify due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] They also tend to be polar and can stick irreversibly to silica gel, leading to low recoveries or decomposition during column chromatography.[13][14]
Effective Purification Protocols
-
Recrystallization: If the crude product is a solid, this is the most effective method. A common solvent system is water or a mixture of a moderately polar solvent (e.g., toluene, ethyl acetate) and a non-polar solvent (e.g., heptane, hexanes).[13]
-
Acid-Base Extraction: This technique exploits the acidic nature of the B(OH)₂ group.
-
Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃). The boronic acid will deprotonate to form the water-soluble boronate salt. The aqueous layer is then washed with the organic solvent to remove non-acidic impurities. Finally, the aqueous layer is re-acidified with HCl, causing the purified boronic acid to precipitate, which can be collected by filtration.
-
-
Derivatization: When all else fails, converting the boronic acid to a more stable, less polar derivative like a pinacol boronate ester or a potassium aryltrifluoroborate salt can be highly effective.[15] These derivatives are generally much more amenable to standard silica gel chromatography. The purified derivative can then be hydrolyzed back to the free boronic acid if required.
Section 4: Unambiguous Structural Characterization
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.
Key Analytical Techniques
| Technique | Purpose | Key Insights & Causality |
| ¹¹B NMR | Confirm presence & hybridization of Boron | The chemical shift is highly diagnostic. Trigonal planar sp² boronic acids appear downfield (~27-33 ppm), while tetrahedral sp³ boronate species (formed in basic solution or upon diol binding) appear upfield (~3-9 ppm). This shift confirms the electronic nature of the boron center.[16][17][18] |
| ¹H & ¹³C NMR | Confirm overall structure & purity | Provides the complete carbon-hydrogen framework. Integration of signals in ¹H NMR can be used to assess purity against an internal standard (qNMR). |
| LC-MS | Confirm molecular weight & purity | Electrospray ionization (ESI) is common. A challenge is the in-source dehydration of the boronic acid to M-H₂O or formation of the boroxine. Running in negative ion mode can give a clean [M+formate]⁻ or [M+acetate]⁻ adduct, confirming the mass.[19][20] |
| X-ray Crystallography | Absolute structure determination | Provides unambiguous proof of structure, connectivity, and stereochemistry by mapping electron density in a single crystal. It is the gold standard for novel compounds.[21][22][23] |
| FTIR | Identify key functional groups | A broad O-H stretch (~3200-3600 cm⁻¹) and a strong B-O stretch (~1350 cm⁻¹) are characteristic of boronic acids. |
Sample Characterization Data (Hypothetical)
For a library of novel 4-substituted phenylboronic acids (R-C₆H₄-B(OH)₂):
| Compound ID | R-Group | Yield (%) | M.P. (°C) | ¹¹B NMR (δ, ppm) | MS (ESI+) m/z [M+H]⁺ |
| NPA-001 | -OCH₃ | 78 | 215-217 | 29.1 | 153.1 |
| NPA-002 | -CF₃ | 65 | 240-242 | 30.5 | 191.0 |
| NPA-003 | -Cl | 72 | 255-258 | 29.8 | 157.0 |
| NPA-004 | -NH₂ | 55 | 168-170 | 28.5 | 138.1 |
Protocol: Sample Preparation for Analysis
Self-Validation: Proper sample preparation is key to obtaining high-quality, interpretable data.
-
NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the purified, dry compound.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). Phenylboronic acids often have better solubility in DMSO or methanol.
-
Transfer the solution to a clean, dry NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[18]
-
-
LC-MS Analysis:
-
Prepare a stock solution of the compound in a solvent like methanol or acetonitrile (~1 mg/mL).
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase of the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[20]
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
-
Section 5: Conclusion and Forward Outlook
The successful discovery and synthesis of a novel substituted phenylboronic acid is the first step in a longer journey. This guide has outlined a robust and logical workflow from rational design through to unambiguous initial characterization. The causality behind each step—from the choice of low temperature in synthesis to the selection of specific NMR experiments—is paramount for troubleshooting and adapting these methods to new targets. Once a novel compound is synthesized and its structure is confirmed, it becomes a valuable asset for drug discovery programs, ready for further profiling, use in Suzuki-Miyaura couplings to build more complex molecules, or direct evaluation as a potential therapeutic agent.
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Lassalas, P., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
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Drawz, S. M., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Biochemical Journal. Available at: [Link]
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Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available at: [Link]
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Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. International Journal of Nanomedicine. Available at: [Link]
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Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies. Available at: [Link]
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Sannio, F., et al. (2019). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases. Available at: [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available at: [Link]
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Pinard, M. A., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PubMed. Available at: [Link]
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Jo, H., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
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Reddy, B., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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Methodological & Application
Application Note: Chemoselective Reduction of the Nitro Group in (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the nitro group in (5-Chloro-2-methyl-3-nitrophenyl)boronic acid to yield (3-Amino-5-chloro-2-methylphenyl)boronic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. The primary challenge lies in preserving the sensitive boronic acid moiety, which is susceptible to degradation under harsh reductive conditions. This document explores several robust and field-proven protocols, including catalytic hydrogenation, metal-acid reductions, and modern metal-free approaches. Each method is presented with a detailed, step-by-step protocol, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Introduction: The Synthetic Challenge and Strategic Importance
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid is a valuable synthetic intermediate. The subsequent reduction of its nitro group to an amine is a pivotal transformation, unlocking access to a diverse range of substituted anilines that are key building blocks in medicinal chemistry.[1] These anilines serve as precursors for the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[2]
The primary obstacle in this synthetic step is the chemoselective reduction of the nitro group in the presence of the boronic acid functional group. Boronic acids are known to be unstable under certain conditions, particularly harsh acidic or basic environments and elevated temperatures, which can lead to protodeboronation (loss of the B(OH)2 group). Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product while maintaining the integrity of the boronic acid.
This guide will detail three distinct and reliable methods for this transformation, each with its own set of advantages and considerations.
Comparative Overview of Reduction Methodologies
A variety of methods are available for the reduction of aromatic nitro groups.[3] However, not all are suitable for substrates containing sensitive functional groups like boronic acids. Below is a comparative summary of the protocols detailed in this application note.
| Method | Reducing Agent | Key Advantages | Potential Drawbacks | Typical Yield |
| Protocol A: Catalytic Transfer Hydrogenation | Formic Acid / Palladium on Carbon | High chemoselectivity, mild conditions, avoids high-pressure H2 gas.[4][5][6] | Catalyst cost, potential for catalyst poisoning. | >90% |
| Protocol B: Metal-Acid Reduction | Stannous Chloride (SnCl2) | Cost-effective, tolerant of many functional groups, mild conditions.[3][7] | Stoichiometric amounts of metal salts, sometimes difficult workup.[8] | 80-90% |
| Protocol C: Metal-Free Reduction | Diboronic Acid / 4,4'-Bipyridyl | Excellent chemoselectivity, avoids transition metals, mild room temperature conditions.[9] | Reagent cost and availability. | >90% |
Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation with Formic Acid
This method utilizes formic acid as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. It is a highly efficient and chemoselective method that avoids the need for high-pressure hydrogenation equipment.[4][5][6]
Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend (5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.0 eq) and 10% Palladium on Carbon (0.05 - 0.1 eq) in methanol (10-20 mL per gram of starting material).
-
Addition of Formic Acid: To the stirred suspension, add formic acid (5.0 - 10.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Catalyst Removal: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Workup: Combine the filtrates and concentrate under reduced pressure to remove the solvent and excess formic acid.
-
Purification: The crude (3-Amino-5-chloro-2-methylphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol B: Metal-Acid Reduction with Stannous Chloride (SnCl₂)
The use of stannous chloride dihydrate (SnCl₂·2H₂O) in an organic solvent is a classic and reliable method for the reduction of aromatic nitro groups.[3] It is particularly useful when catalytic hydrogenation is not feasible.[8]
Logical Relationship Diagram:
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Application Notes and Protocols for Ligand Selection in Efficient Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
Introduction: Overcoming the Challenge of Steric Hindrance in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] However, its efficiency can be dramatically curtailed when coupling partners bear significant steric bulk, particularly ortho-substituents on the boronic acid component. This steric impediment primarily hinders the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields and sluggish reaction rates.[2] This guide provides a detailed exploration of ligand selection strategies to overcome these steric challenges, complete with mechanistic insights, comparative data, and actionable experimental protocols for researchers in drug discovery and process development.
The crux of the problem lies in the three-dimensional space around the palladium catalyst. For a successful reaction, the organoboron species and the organohalide must be brought into close proximity on the metal center. Ortho-substituents create a crowded environment that disfavors the formation of the necessary transition states. The strategic selection of ligands is therefore paramount to manipulate the catalyst's immediate environment, thereby facilitating these otherwise difficult steps.
The Decisive Role of the Ligand: Engineering the Catalytic Pocket
The ligand's function extends beyond simply stabilizing the palladium center. In the context of sterically demanding couplings, the ligand's architecture directly influences the rates of the key catalytic steps. The most effective ligands for this purpose are typically bulky and electron-rich.[3]
-
Steric Bulk: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species. This is crucial for facilitating the oxidative addition of the sterically hindered aryl halide.[4] Furthermore, the steric pressure exerted by the ligand can accelerate the final reductive elimination step, where the new C-C bond is formed and the product is released.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
Key Ligand Classes for Coupling Ortho-Substituted Boronic Acids
Decades of research have led to the development of specialized ligands tailored for challenging Suzuki-Miyaura couplings. The following classes have proven particularly effective for substrates with significant steric hindrance.
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald-Type Ligands)
Pioneered by Stephen Buchwald, this class of ligands has revolutionized cross-coupling chemistry. Their defining feature is a biaryl scaffold that creates a sterically demanding and electron-rich environment around the palladium center.[5] Some of the most successful examples include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the ortho positions of the second phenyl ring contribute to the ligand's steric bulk and electron-donating character.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The isopropyl groups provide even greater steric hindrance, making XPhos highly effective for particularly challenging couplings.[6]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, RuPhos offers a combination of steric bulk and electron-richness.
The efficacy of these ligands stems from their ability to promote the formation of the active monoligated Pd(0) catalyst and to accelerate the reductive elimination step.[4]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are another class of highly effective ligands for sterically demanding cross-couplings.[7] They are strong σ-donors, even more so than many phosphine ligands, which enhances the catalytic activity of the palladium center.[8] Their modular synthesis allows for fine-tuning of their steric and electronic properties.[9]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that has shown excellent performance in a wide range of cross-coupling reactions.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr compared to IPr can lead to subtle differences in catalytic activity.[9]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another commonly used NHC ligand with significant steric bulk.
NHC ligands are known for forming highly stable palladium complexes, which can lead to higher catalyst turnover numbers and greater resistance to decomposition at elevated temperatures.[10]
Specialized and P-Chiral Ligands
For exceptionally challenging substrates, such as those leading to tetra-ortho-substituted biaryls, even more specialized ligands may be required.
-
BI-DIME and AntPhos: These are bulky biaryl monophosphorus ligands that have shown remarkable efficiency in sterically hindered aryl-aryl cross-couplings.[11][12]
-
Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands have been shown to be effective for sterically hindered substrates by facilitating the transmetalation step, attributed to the longer arsenic-palladium bond.[13][14]
Visualizing the Catalytic Cycle and Ligand Influence
To better understand the role of the ligand, it is helpful to visualize the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of a bulky, electron-rich ligand.
Comparative Data for Ligand Selection
The following table summarizes representative data for the Suzuki-Miyaura coupling of challenging ortho-substituted substrates, highlighting the performance of different ligand classes.
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | SPhos | 1.0 | K₃PO₄ | Toluene | 100 | 95 | [3] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | XPhos | 2.0 | K₃PO₄ | t-Amyl alcohol | 110 | 92 | [3] |
| 1-Bromo-2,6-dimethylbenzene | 2-Methylphenylboronic acid | RuPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 88 | [3] |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | IPr | 2.0 | K₃PO₄ | Dioxane | 80 | 96 | [9] |
| 2-Bromoanisole | 2,6-Dimethoxyphenylboronic acid | BI-DIME | 1.0 | Cs₂CO₃ | Toluene/H₂O | 100 | 91 | [11] |
Experimental Protocols: A Guideline for Success
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of an ortho-substituted boronic acid with an aryl halide. Note: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[15]
General Procedure for Ligand Screening and Optimization
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%) and the chosen ligand (1.1-2.2 mol% relative to Pd).
-
Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk tube containing the substrates and base.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF; 0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Workflow for Protocol Development
Caption: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions for sterically hindered substrates.
Troubleshooting and Key Considerations
-
Protodeboronation: This is a common side reaction, especially with electron-rich or unstable boronic acids. Using milder bases (e.g., K₃PO₄) and lower reaction temperatures can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring an efficient catalytic cycle.
-
Inert Atmosphere: Strict exclusion of oxygen is critical, as it can lead to catalyst deactivation and the formation of unwanted byproducts.[15]
-
Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.[15]
Conclusion
The successful Suzuki-Miyaura coupling of ortho-substituted boronic acids is a testament to the power of rational ligand design. By understanding the mechanistic underpinnings of steric hindrance and leveraging the unique properties of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, chemists can overcome these synthetic challenges. The protocols and data presented herein provide a robust starting point for researchers to develop efficient and high-yielding cross-coupling reactions for the synthesis of complex, sterically encumbered molecules that are often central to the development of new pharmaceuticals and advanced materials.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
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Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
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The Journal of Organic Chemistry. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
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Accounts of Chemical Research. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Effective BI-DIME ligand for Suzuki-Miyaura Cross-Couplings in water with ppm palladium and Triton X. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2025, August 5). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
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YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
- (n.d.). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]
-
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]
-
PubMed. (2008, November 18). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
- (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
-
Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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- 15. youtube.com [youtube.com]
Boronic Acids: Versatile Building Blocks for Advanced Functional Materials
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable building blocks in the design and synthesis of a wide array of functional materials.[1] Their utility stems from a unique and powerful chemical attribute: the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[2][3] This dynamic covalent chemistry, which is responsive to changes in pH and the presence of competing diols like glucose, allows for the creation of "intelligent" materials with tunable properties.[4][5] This guide provides an in-depth exploration of the applications of boronic acids in functional materials, complete with detailed protocols for their synthesis and characterization, targeting researchers, scientists, and professionals in drug development.
The fundamental principle underpinning the functionality of boronic acid-based materials is the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon reaction with a diol. This reversible esterification is the cornerstone of their application in sensors, drug delivery systems, and self-healing polymers.[4][5]
I. Boronic Acid-Based Materials for Sensing Applications
The inherent ability of boronic acids to bind with saccharides has been extensively exploited in the development of fluorescent sensors for glucose and other biologically relevant sugars.[6][7] The binding event modulates the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence.[8]
Mechanism of a Fluorescent Boronic Acid-Based Glucose Sensor
A common strategy involves the use of a fluorophore-quencher pair, where the boronic acid moiety acts as the recognition element. In the absence of glucose, an intramolecular interaction may lead to fluorescence quenching. Upon glucose binding, a conformational change disrupts this quenching, resulting in an increase in fluorescence intensity.
Caption: Workflow of a boronic acid-based fluorescent glucose sensor.
Application Note: Fluorescent Glucose Sensing
This protocol outlines the general procedure for evaluating a novel fluorescent boronic acid-based probe for its response to glucose.
Protocol 1: Characterization of a Fluorescent Glucose Probe
1. Materials:
- Fluorescent boronic acid probe
- Phosphate-buffered saline (PBS), pH 7.4
- D-Glucose stock solution (e.g., 1 M in PBS)
- Other monosaccharides for selectivity testing (e.g., fructose, galactose)
- Fluorometer
2. Procedure:
- Prepare a stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO or PBS).
- Prepare a series of glucose solutions in PBS with concentrations ranging from 0 to 50 mM.
- In a 96-well plate or cuvette, add a fixed concentration of the fluorescent probe to each of the glucose solutions.
- Incubate the solutions for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibration.
- Measure the fluorescence intensity of each solution using a fluorometer. Excite the sample at the appropriate wavelength for the fluorophore and record the emission spectrum.[9]
- Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.[9]
- To assess selectivity, repeat the experiment using other monosaccharides at the same concentrations as glucose and compare the fluorescence response.
3. Data Analysis:
- Determine the detection limit and linear range of the sensor from the calibration curve.[9]
- Calculate the binding constant (Ka) of the probe for glucose using appropriate binding models.[10]
Table 1: Representative Binding Constants of Boronic Acids with Diols
| Boronic Acid Derivative | Diol | Binding Constant (K_eq, M⁻¹) | pH | Reference |
| Phenylboronic acid (PBA) | D-Fructose | 287 | 7.4 | [11] |
| Phenylboronic acid (PBA) | D-Glucose | 10.7 | 7.4 | [11] |
| 2-Aminomethylphenylboronic acid | D-Glucose | ~50 | 7.4 | [12] |
| 3-Pyridylboronic acid | D-Glucose | ~20 | 7.4 | [12] |
II. Boronic Acid-Functionalized Hydrogels for Drug Delivery
The glucose-responsive nature of boronic acid-diol interactions makes them ideal for creating "smart" hydrogels for self-regulated drug delivery, particularly for insulin.[13][14] These hydrogels can swell or shrink in response to changing glucose concentrations, leading to the controlled release of an encapsulated drug.
Mechanism of Glucose-Responsive Insulin Release
A common approach involves a hydrogel network formed by crosslinking a boronic acid-containing polymer with a diol-containing polymer, such as poly(vinyl alcohol) (PVA). Insulin is physically entrapped within this network. In a high glucose environment, glucose molecules compete with the polymer-bound diols for binding to the boronic acid moieties. This competitive binding disrupts the hydrogel crosslinks, leading to swelling and the subsequent release of insulin.
Caption: Glucose-responsive insulin release from a boronic acid hydrogel.
Application Note: Preparation of a Glucose-Responsive Hydrogel
This protocol provides a method for the synthesis of a glucose-responsive hydrogel based on a boronic acid-functionalized polyacrylamide backbone.
Protocol 2: Synthesis of a Phenylboronic Acid-Functionalized Polyacrylamide Hydrogel
1. Materials:
- Acrylamide (AAm)
- 3-Acrylamidophenylboronic acid (AAPBA)
- N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
- Ammonium persulfate (APS) (initiator)
- N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
- Phosphate-buffered saline (PBS), pH 8.5 and 7.4
- Deionized water
2. Procedure:
- Monomer Solution Preparation: In a flask, dissolve AAm (e.g., 710 mg, 10 mmol), AAPBA (e.g., 191 mg, 1 mmol), and BIS (e.g., 15.4 mg, 0.1 mmol) in 10 mL of PBS (pH 8.5).
- Initiation: Degas the solution by bubbling with nitrogen for 30 minutes.
- Add APS (e.g., 40 µL of a 10% w/v solution) and TEMED (e.g., 20 µL) to the monomer solution to initiate polymerization.
- Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or overnight.
- Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.
- Equilibration: Equilibrate the purified hydrogel in PBS (pH 7.4) before further experiments.
3. Characterization:
- Swelling Studies: Immerse a pre-weighed, dried hydrogel sample in PBS containing different glucose concentrations (e.g., 0, 5, 10, 20 mM) at 37 °C. At regular intervals, remove the hydrogel, blot away excess surface water, and weigh it. The swelling ratio is calculated as (W_s - W_d) / W_d, where W_s is the swollen weight and W_d is the dry weight.
- Drug Release Studies: Load the hydrogel with a model drug (e.g., insulin or a fluorescent dye) during polymerization or by soaking. Monitor the release of the drug into PBS with and without glucose over time using an appropriate analytical technique (e.g., HPLC or fluorescence spectroscopy).
III. Self-Healing Materials Based on Boronic Esters
The dynamic and reversible nature of boronic ester bonds makes them excellent candidates for the design of self-healing polymers.[3][5] These materials can autonomously repair damage, extending their lifetime and improving their reliability.
Mechanism of Self-Healing
Self-healing in boronic ester-based polymers can occur through two primary mechanisms: transesterification or hydrolysis/re-esterification.[2]
-
Transesterification: In the presence of free diol groups, boronic esters can undergo an exchange reaction, allowing for the reformation of bonds across a damaged interface.
-
Hydrolysis/Re-esterification: In the presence of water, boronic esters at the fracture surface can hydrolyze back to boronic acids and diols. These reactive species can then diffuse across the interface and re-form ester bonds, effectively healing the material.[15]
Caption: Self-healing mechanism via hydrolysis and re-esterification of boronic esters.
Application Note: Synthesis of a Self-Healing Boronic Ester-Containing Polymer
This protocol describes the synthesis of a self-healing polymer through the condensation of a di-boronic acid and a diol-containing monomer.
Protocol 3: Synthesis of a Self-Healing Polyester with Boronic Esters
1. Materials:
- 1,4-Benzenediboronic acid
- 1,6-Hexanediol
- Toluene
- Dean-Stark apparatus
- p-Toluenesulfonic acid (catalyst, optional)
2. Procedure:
- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine equimolar amounts of 1,4-benzenediboronic acid and 1,6-hexanediol in toluene.
- Polymerization: Heat the mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by measuring the amount of water collected. Continue the reaction until no more water is produced (typically several hours).
- Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the toluene solution into a non-solvent such as cold methanol or hexane.
- Collect the polymer by filtration and dry it under vacuum.
3. Characterization of Self-Healing Properties:
- Sample Preparation: Prepare a film or a small block of the polymer by melt-pressing or solvent casting.
- Damage and Healing: Cut the sample in half with a sharp blade. Bring the two pieces back into contact and apply gentle pressure.
- Place the sample in a controlled environment (e.g., at a specific temperature and humidity) for a set period (e.g., 24 hours).[16]
- Evaluation of Healing Efficiency: Assess the healing efficiency by visual inspection and by measuring the recovery of mechanical properties (e.g., tensile strength) of the healed sample compared to the original, undamaged sample.[16]
Table 2: Mechanical Properties of Representative Self-Healing Boronic Acid Polymers
| Polymer System | Healing Conditions | Healing Efficiency (Tensile Strength) | Reference |
| Poly(boronic ester) network | 3 days at 85% humidity | ~90% | [16] |
| Dual cross-linked silicone elastomer with boronic esters | Room Temperature | ~70% | [2] |
| Tannic acid-boronic acid polymer | Room Temperature | >95% | [3] |
Conclusion and Future Outlook
Boronic acids represent a powerful and versatile platform for the development of advanced functional materials. Their unique ability to form reversible covalent bonds with diols has enabled the creation of innovative sensors, responsive drug delivery systems, and self-healing polymers. The protocols and principles outlined in this guide provide a foundation for researchers to explore and expand upon the exciting possibilities offered by boronic acid chemistry. Future research will likely focus on the development of boronic acid-based materials with enhanced stability at physiological pH, greater selectivity for specific biological targets, and more complex, multi-stimuli-responsive behaviors.[4]
References
-
Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. (URL: [Link])
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (URL: [Link])
-
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (URL: [Link])
-
A Tough and Self-Healing Polymer Enabled by Promoting Bond Exchange in Boronic Esters with Neighboring Hydroxyl Groups. (URL: [Link])
-
Properties and Applications of Self-Healing Polymeric Materials: A Review. (URL: [Link])
-
Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. (URL: [Link])
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (URL: [Link])
-
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (URL: [Link])
-
Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. (URL: [Link])
-
A detailed examination of boronic acid±diol complexation. (URL: [Link])
-
Progress in boronic acid-based fluorescent glucose sensors. (URL: [Link])
-
Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. (URL: [Link])
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (URL: [Link])
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (URL: [Link])
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (URL: [Link])
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (URL: [Link])
-
Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. (URL: [Link])
-
Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (URL: [Link])
-
A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (URL: [Link])
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (URL: [Link])
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. (URL: [Link])
-
Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (URL: [Link])
-
A study of boronic acid based fluorescent glucose sensors. (URL: [Link])
-
Ionization constants for selected boronic acids. (URL: [Link])
-
Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. (URL: [Link])
Sources
- 1. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 2. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Diboronic-Acid-Based Glucose Sensors | MDPI [mdpi.com]
- 8. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using the sterically hindered and electron-deficient substrate, (5-Chloro-2-methyl-3-nitrophenyl)boronic acid. Our goal is to provide in-depth, scientifically grounded troubleshooting advice and actionable protocols to help you optimize your reaction outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, its success is highly dependent on the electronic and steric nature of the coupling partners. The specific boronic acid , (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, presents a trifecta of challenges:
-
Steric Hindrance: The ortho-methyl group significantly encumbers the boron center, which can impede the crucial transmetalation step in the catalytic cycle.
-
Electron Deficiency: The presence of two electron-withdrawing groups, a nitro group (meta to the boronic acid) and a chloro group (meta to the boronic acid), deactivates the aryl ring. This reduces the nucleophilicity of the organoboron species, slowing down the rate of transmetalation.
-
Propensity for Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the presence of a base), leading to the formation of an inactive arene and boric acid.
This guide will address these challenges in a practical question-and-answer format, followed by detailed experimental protocols for reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing very low conversion, with starting materials largely unreacted. What is the likely cause?
A1: Low conversion with a substrate like (5-Chloro-2-methyl-3-nitrophenyl)boronic acid is often a result of a slow or inhibited catalytic cycle. The primary bottlenecks are typically the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step. Given the steric hindrance and electron-deficient nature of your boronic acid, a slow transmetalation is a highly probable cause.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this transformation. You require a catalyst system that promotes both rapid oxidative addition and facilitates transmetalation with a challenging substrate.
-
Recommended Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Pre-catalysts: Consider using well-defined palladium pre-catalysts that are more stable and provide a 1:1 palladium-to-ligand ratio, ensuring the formation of the active catalytic species.
-
-
Choice of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1]
-
Stronger, Non-Nucleophilic Bases: For this hindered system, a stronger base may be required to facilitate the formation of the boronate. Consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu). However, be mindful that very strong bases can promote side reactions.
-
Anhydrous Conditions: Given the propensity for protodeboronation, running the reaction under strictly anhydrous conditions with a base like anhydrous K₃PO₄ or Cs₂CO₃ can be beneficial.
-
-
Solvent Choice: The solvent influences the solubility of the reagents and the reactivity of the base.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, or DMF are commonly used.[4] A combination of an organic solvent with a small amount of water can sometimes be beneficial, but for this substrate, it may exacerbate protodeboronation. It is advisable to start with anhydrous solvents.
-
Q2: I am observing a significant amount of a side product that corresponds to the deboronated starting material (1-chloro-3-methyl-5-nitrobenzene). How can I prevent this?
A2: The formation of the deboronated product is a classic sign of protodeboronation. This side reaction is particularly problematic with electron-deficient boronic acids and is often accelerated by the presence of water and a strong base.
Mitigation Strategies:
-
Conversion to a Boronate Ester: One of the most effective ways to suppress protodeboronation is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally less susceptible to hydrolysis and protodeboronation. You can either synthesize and isolate the pinacol ester of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid before the coupling reaction or generate it in situ.
-
Strictly Anhydrous Conditions:
-
Dry Reagents and Solvents: Ensure all your reagents, including the base and solvents, are thoroughly dried. Use freshly distilled solvents and dry the base in an oven before use.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture from the air.
-
-
Choice of Base: While a strong base is needed for transmetalation, an excessively strong or nucleophilic base can accelerate protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to K₃PO₄ or Cs₂CO₃, which are strong enough to facilitate the reaction but are less nucleophilic.
Q3: My reaction is producing a significant amount of homocoupled product from my aryl halide. What causes this and how can I minimize it?
A3: Homocoupling of the aryl halide (Glaser-Hay coupling) is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen in the reaction mixture. It can also occur if the transmetalation step is slow, allowing for side reactions of the palladium-aryl halide intermediate.
Preventative Measures:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and other reagents.
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere is highly effective.
-
-
Optimize Ligand and Catalyst Loading: Using a bulky ligand can sterically hinder the formation of the homocoupled dimer. Ensure that the catalyst loading is appropriate; too high a concentration of the palladium catalyst can sometimes lead to an increase in side reactions.
Q4: I am struggling to find a set of conditions that provides a reproducible, high yield. What is a systematic approach to optimizing this reaction?
A4: For a challenging substrate like this, a systematic optimization of the key reaction parameters is essential. A Design of Experiments (DoE) approach can be highly effective, but a more traditional one-factor-at-a-time (OFAT) optimization can also yield good results.
Systematic Optimization Workflow:
-
Catalyst/Ligand Screening: This is often the most critical parameter. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially an NHC ligand with a standard palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
Base Screening: Once a promising ligand is identified, screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu) with that catalyst system.
-
Solvent Screening: With the best catalyst and base combination, screen a few anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF, THF).
-
Temperature Optimization: Finally, investigate the effect of temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. Run the reaction at a few different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.
Visualizing the Troubleshooting Process
Caption: A troubleshooting workflow for low yield in Suzuki coupling.
Experimental Protocols
The following protocols are provided as a starting point for the optimization of your Suzuki-Miyaura coupling reaction with (5-Chloro-2-methyl-3-nitrophenyl)boronic acid.
Protocol 1: General Screening of Catalysts and Ligands
This protocol is designed to identify an effective palladium catalyst and ligand combination for the coupling reaction.
Materials:
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, aryl halide, and base to a reaction vial equipped with a stir bar.
-
In a separate vial, prepare a stock solution of the palladium source and the ligand in the chosen anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated heating block (e.g., at 100 °C) and stir for the desired reaction time (e.g., 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Table 1: Example Catalyst/Ligand Screening Matrix
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
Protocol 2: Synthesis of the Pinacol Ester of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative to mitigate protodeboronation.
Materials:
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, pinacol, and toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude ester can often be used directly in the subsequent Suzuki coupling reaction without further purification.
Mechanistic Considerations
The challenges with (5-Chloro-2-methyl-3-nitrophenyl)boronic acid are rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle with the competing protodeboronation side reaction.
The key to success with this substrate is to accelerate the transmetalation step to outcompete the protodeboronation pathway. This is achieved by carefully selecting a catalyst system (palladium source and ligand) and base that are well-suited for sterically hindered and electron-deficient substrates.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Nolan, S. P. (Ed.). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2006 . [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
Sources
Technical Support Center: A Guide to Preventing Homocoupling of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with electronically challenging substrates. Our focus is on a particularly sensitive reagent: (5-Chloro-2-methyl-3-nitrophenyl)boronic acid .
This boronic acid is a valuable building block, but its unique electronic properties—stemming from the strongly electron-withdrawing nitro and chloro groups—make it highly susceptible to an undesirable side reaction: oxidative homocoupling. This guide provides an in-depth analysis of the causes of this side reaction and offers field-proven troubleshooting strategies and optimized protocols to maximize the yield of your desired cross-coupled product.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles behind the homocoupling of electron-deficient boronic acids.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A: Boronic acid homocoupling is an undesired, palladium-catalyzed side reaction that results in the dimerization of two boronic acid molecules to form a symmetrical biaryl. In the context of your work, this would be the formation of 2,2'-dimethyl-4,4'-dichloro-6,6'-dinitrobiphenyl.
This side reaction is problematic for several critical reasons:
-
Yield Reduction: It consumes your valuable boronic acid starting material, directly reducing the maximum achievable yield of the intended cross-coupled product.
-
Complex Purifications: The homocoupled dimer often has similar chromatographic properties to the desired product, making purification difficult and time-consuming.
-
Catalyst Inefficiency: The side reaction consumes active catalyst, potentially stalling the desired Suzuki-Miyaura reaction.
Q2: Why is (5-Chloro-2-methyl-3-nitrophenyl)boronic acid so prone to this side reaction?
A: The high propensity for homocoupling with this specific substrate is rooted in its electronic structure. The phenyl ring is substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) and a chlorine atom (-Cl). This electron deficiency has two major consequences:
-
Increased Susceptibility to Protodeborylation: Electron-deficient arylboronic acids are more prone to cleavage of the C-B bond by a proton source (protodeborylation), which can interfere with the catalytic cycle.[1]
-
Favorable Kinetics for Homocoupling: Some studies have shown that homocoupling pathways can predominate with electron-deficient arylboronic acids, potentially through mechanisms that are less common with electron-rich or neutral boronic acids.[2]
Q3: What are the primary mechanistic pathways that lead to homocoupling?
A: While the precise mechanism can be debated and context-dependent, two primary pathways are widely accepted as major contributors to homocoupling. Understanding these is key to prevention.
-
The Oxygen-Mediated Pathway: This is often the dominant cause in non-rigorously controlled experiments. Dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This process is stoichiometric with respect to Pd(II) and is a major drain on the active catalyst.[3][4]
-
The Redox-Neutral Pathway: This pathway does not require an external oxidant like oxygen. It can occur after the desired catalytic cycle has begun. An intermediate Ar-Pd(II)-X complex can undergo a second transmetalation with another molecule of boronic acid to form an Ar-Pd(II)-Ar' complex, which then reductively eliminates. This is more likely if the reductive elimination step of the main cycle is slow compared to the rate of this second transmetalation.
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura cycle and the oxygen-mediated homocoupling side reaction.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Part 2: Troubleshooting & Optimization Guide
This section provides direct, actionable answers to common experimental problems.
Q4: I'm observing a significant amount of the dimer by LCMS. What is the very first and most critical parameter to address?
A: Rigorous exclusion of oxygen. This is the single most important factor in preventing homocoupling.[4] Standard inert gas blanketing is often insufficient.
-
Actionable Steps:
-
Solvent Degassing: All solvents, including water, must be rigorously degassed. The most effective method is to sparge the solvent with a subsurface stream of argon or nitrogen for at least 30-60 minutes.[4][5] Freeze-pump-thaw cycles (minimum of 3) are also highly effective, especially for smaller scale reactions.
-
Reaction Setup: Use a flame-dried or oven-dried flask. Assemble the apparatus hot under a stream of inert gas and allow it to cool. Maintain a positive pressure of inert gas (using a balloon or bubbler) throughout the entire experiment.
-
Reagent Handling: Add all solids under a positive flow of inert gas. Add liquid reagents via syringe through a septum.
-
Q5: How does my choice of palladium catalyst and ligand impact dimer formation?
A: Your catalyst system is the second most critical factor. The goal is to create a highly active Pd(0) species that favors the desired cross-coupling kinetics over the side reaction.
-
Palladium Precursor: While standard precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can work, they start as Pd(II) and require in situ reduction. If this reduction is slow or incomplete, the residual Pd(II) can directly promote homocoupling.[4] Consider using a Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst.
-
The Power of the Ligand: This is where you can make the biggest difference. Standard ligands like PPh₃ are often inadequate for challenging substrates. You must use bulky, electron-donating phosphine ligands .
-
Why they work: These ligands stabilize the Pd(0) state, promote rapid oxidative addition of the aryl halide, and accelerate the final reductive elimination step.[6] This ensures the main catalytic cycle turns over much faster than the homocoupling pathway can compete.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are industry standards for difficult couplings. For your specific electron-deficient boronic acid, SPhos has been shown to be effective in suppressing homocoupling in similar challenging systems.[2]
-
| Ligand Class | Example(s) | Performance with Electron-Deficient Partners | Rationale |
| Simple Phosphines | PPh₃, P(tBu)₃ | Poor to Moderate | Prone to decomposition; often too slow for challenging substrates, allowing side reactions to occur. |
| Buchwald-Type Biarylphosphines | SPhos, XPhos, RuPhos | Excellent | Bulky and highly electron-donating. They create a highly active, stable catalyst that rapidly promotes the desired reaction cycle.[2][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Good to Excellent | Strong σ-donors that form very stable complexes, resistant to oxidation.[6][8] |
Q6: I'm using the right catalyst system and excluding oxygen, but still see some homocoupling. How can I optimize my reaction setup and reagent addition?
A: Fine-tuning the reaction kinetics through procedural changes can further suppress the side reaction.
-
Pre-heat the Catalyst Mixture: A highly effective technique is to charge the reaction vessel with the palladium catalyst, ligand, base, and the aryl halide partner in the degassed solvent, and heat the mixture to the target reaction temperature (e.g., 60-80 °C) for 10-15 minutes before adding the boronic acid.[3]
-
Causality: This ensures that the active Pd(0) catalyst has formed and has already undergone oxidative addition with the aryl halide. When the boronic acid is introduced, it immediately enters the desired transmetalation step with the pre-formed Ar-Pd(II)-X complex, minimizing its exposure time where it could engage in homocoupling.
-
-
Slow Addition of the Boronic Acid: Instead of adding the boronic acid all at once, consider dissolving it in a small amount of degassed solvent and adding it slowly via syringe pump over 1-2 hours. This strategy keeps the instantaneous concentration of the boronic acid low, which can be critical in suppressing dimer formation.[9]
Q7: What role do the base and solvent play, and what are the best choices?
A: While secondary to oxygen and catalyst choice, these parameters are still important for overall success.
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10]
-
Recommendation: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a robust choice. Use 2-3 equivalents.
-
-
Solvent System: A polar aprotic solvent, often with water, is standard.
-
Recommendation: A mixture of 1,4-Dioxane / Water or Toluene / Water (typically in a 4:1 to 10:1 ratio) is effective. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[11] Remember, all solvent components must be rigorously degassed.
-
Part 3: Recommended Protocol & Visual Troubleshooting
This section provides a concrete experimental procedure and a visual workflow to guide your optimization process.
Protocol 1: Optimized Suzuki-Miyaura Coupling for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
This protocol integrates the best practices discussed above to provide a high-probability starting point for success.
Materials:
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed separately)
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), K₃PO₄ (3.0 equiv), and the SPhos-Pd-G3 pre-catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with septa, and purge with high-purity argon or nitrogen for 15 minutes. Maintain a positive inert gas pressure for the duration of the reaction.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Pre-heating/Activation: Stir the mixture and heat to 80 °C for 15 minutes. You should observe a color change as the active catalyst forms and oxidative addition occurs.
-
Boronic Acid Addition: In a separate vial, dissolve the (5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.2 equiv) in a minimum amount of degassed dioxane. Add this solution dropwise via syringe to the heated reaction mixture.
-
Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress by TLC or LCMS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical decision tree to diagnose and solve the problem.
Caption: A step-by-step troubleshooting workflow for minimizing homocoupling.
References
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Homocoupling of various phenyl boronic acids. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
Side reactions of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid under basic conditions
Technical Support Center: (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Introduction: Welcome to the technical support guide for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid. This reagent is a valuable building block in modern organic synthesis, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its unique electronic properties—stemming from the strongly electron-withdrawing nitro and chloro substituents—render it highly susceptible to degradation under the very basic conditions often required for these transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated a major byproduct, 1-chloro-3-methyl-5-nitrobenzene. What is happening and how can I fix it?
Answer:
This is a classic and frequent issue when working with this electron-deficient arylboronic acid. The formation of 1-chloro-3-methyl-5-nitrobenzene is a clear indicator of a detrimental side reaction known as protodeboronation .
The Underlying Chemistry: Why Protodeboronation Occurs
In a Suzuki-Miyaura coupling, a base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (a boronate) that facilitates the crucial transmetalation step with the palladium catalyst.[1][2] However, for an electron-deficient arylboronic acid like (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, the presence of a base creates a significant competing pathway.
-
Boronate Formation: The base reacts with the boronic acid to form a negatively charged boronate species, [ArB(OH)₃]⁻.[3]
-
Increased Instability: The strong electron-withdrawing effects of the nitro and chloro groups make the carbon-boron (C-B) bond exceptionally polarized and weak. This inherent instability is magnified in the boronate form.[4]
-
Ipso-Protonation: The electron-deficient carbon atom attached to the boron (the ipso-carbon) becomes highly susceptible to protonation by a proton source in the reaction mixture (e.g., water, alcohol solvent). This cleavage of the C-B bond, replacing it with a C-H bond, is the protodeboronation reaction.[3][5]
This side reaction consumes your starting material, directly leading to low yields of the desired coupled product.[5]
Solutions & Mitigation Strategies
The key is to select conditions that favor the rate of the desired Suzuki coupling over the rate of protodeboronation.
| Strategy | Actionable Steps & Rationale |
| 1. Optimize Base Selection | Avoid strong bases like NaOH, KOH, and NaOMe. These aggressive bases dramatically accelerate protodeboronation.[3][5] Instead, use milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF . These provide sufficient activation for the transmetalation step while minimizing the decomposition of the boronic acid.[6] |
| 2. Control Reaction Temperature | Run the reaction at the lowest temperature that allows for efficient cross-coupling. Higher temperatures increase the rate of all reactions, including the undesirable protodeboronation. Start with room temperature or slightly elevated temperatures (e.g., 40-50 °C) and only increase if the coupling is too slow. |
| 3. Use a Boronic Ester Derivative | Convert the boronic acid to a more stable pinacol ester (Ar-B(pin)). Boronic esters are significantly more resistant to protodeboronation.[5] Under aqueous basic conditions, the ester will slowly hydrolyze in situ to generate the active boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, allowing it to be consumed in the catalytic cycle before it can decompose.[5][7] |
| 4. Employ a High-Activity Catalyst System | Use a highly active palladium catalyst system to accelerate the Suzuki coupling, allowing it to out-compete the protodeboronation. Systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) are often effective.[8][9] These catalysts promote a faster rate-limiting oxidative addition and facilitate the overall catalytic cycle.[8] |
Question 2: Besides my desired product, I am observing a significant amount of a symmetrical biaryl, the homocoupled product of my boronic acid. What causes this?
Answer:
The formation of a homocoupled biaryl product is typically caused by the presence of oxygen and/or Pd(II) species in your reaction.
The Underlying Chemistry: The Homocoupling Pathway
The active catalyst in a Suzuki coupling is a Pd(0) species. If your reaction is not rigorously deoxygenated, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of your boronic acid, leading to a reductive elimination that forms the symmetrical biaryl and regenerates Pd(0).[10] This parasitic cycle consumes your starting material and reduces the efficiency of your primary cross-coupling reaction.
Solutions & Mitigation Strategies
| Strategy | Actionable Steps & Rationale |
| 1. Rigorous Degassing | This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Common methods include: (a) bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, or (b) performing at least three freeze-pump-thaw cycles.[6] |
| 2. Maintain an Inert Atmosphere | Run the entire reaction under a positive pressure of an inert gas (argon or nitrogen) using a balloon or a Schlenk line. This prevents atmospheric oxygen from re-entering the system and poisoning the catalyst. |
| 3. Use a Stable Pd(0) Source | Start with a reliable Pd(0) pre-catalyst like Pd(PPh₃)₄. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to Pd(0), ensuring completely anaerobic conditions is even more critical to prevent competing side reactions.[10] |
Workflow: Troubleshooting Low Yields
Use the following decision tree to diagnose and solve issues with reactions involving (5-Chloro-2-methyl-3-nitrophenyl)boronic acid.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
Frequently Asked Questions (FAQs)
-
Q1: Why is (5-Chloro-2-methyl-3-nitrophenyl)boronic acid particularly unstable in basic media?
-
A: The instability is due to the potent, cumulative electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups. These groups make the aromatic ring highly electron-deficient, which polarizes and weakens the carbon-boron bond. Under basic conditions, the formation of the anionic boronate species [ArB(OH)₃]⁻ further destabilizes this bond, making it extremely susceptible to cleavage by protic sources (protodeboronation).[3][4]
-
-
Q2: I only have sodium hydroxide available. Can I still use it for my Suzuki coupling?
-
A: It is strongly discouraged. Using strong bases like NaOH or KOH with this substrate will almost certainly lead to rapid and extensive protodeboronation, resulting in very low or no yield of your desired product.[3] It is highly recommended to procure a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for this specific transformation.
-
-
Q3: How can I confirm if protodeboronation is the main issue?
-
A: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass peak corresponding to the protodeboronated compound, 1-chloro-3-methyl-5-nitrobenzene (M.W. ≈ 171.58 g/mol ). You can also run a ¹H NMR on the crude mixture and look for the characteristic aromatic signals of this byproduct, which will be distinct from your starting boronic acid and the desired product.
-
-
Q4: Is it worth the extra step to convert the boronic acid to its pinacol ester?
-
A: For challenging, electron-deficient substrates like this one, absolutely. While it adds an extra synthetic step, using the pinacol boronic ester is one of the most robust strategies to prevent protodeboronation.[5] The increased stability often leads to significantly higher, more reproducible yields and a cleaner reaction profile, saving time and resources on difficult purifications.[7]
-
Reference Protocol: Suzuki-Miyaura Coupling with a Boronic Ester
This protocol is a recommended starting point for the successful coupling of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, using its more stable pinacol ester derivative.
Step 1: Preparation of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid pinacol ester
(This step is recommended to be performed beforehand to improve the outcome of the coupling reaction.)
-
To a round-bottom flask, add (5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester is often of sufficient purity to be used directly in the next step.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide partner (1.0 eq), the (5-Chloro-2-methyl-3-nitrophenyl)boronic acid pinacol ester (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. Stir the mixture for 10 minutes.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Heating: Heat the reaction mixture to 50-80 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Halli, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling. Journal of the American Chemical Society. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Enhancing Boronic Acid Stability During Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the stability of boronic acids during purification. Boronic acids are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification is often hampered by inherent instabilities. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, improve your yields, and ensure the integrity of your compounds.
Understanding the Instability of Boronic Acids
Boronic acids are susceptible to several degradation pathways that can complicate their purification and characterization. The primary culprits are their Lewis acidic nature and the presence of hydroxyl groups, which can lead to:
-
Dehydration to Boroxines: Boronic acids readily undergo dehydration, especially when meticulously dried or heated, to form cyclic trimeric anhydrides known as boroxines.[1][2] This is a reversible equilibrium, but the presence of both the monomeric acid and the trimeric boroxine can lead to complex NMR spectra and difficulties in purification.[3]
-
Oxidative Decomposition: Aliphatic boronic acids are particularly prone to oxidation, more so than their aryl and alkenyl counterparts.[1] At physiological pH, some boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[4][5]
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, leading to the formation of the corresponding arene and boric acid.[1][3]
-
Interaction with Silica Gel: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking, poor separation, and even decomposition during column chromatography.[3][6]
The following diagram illustrates the equilibrium between a boronic acid and its corresponding boroxine.
Sources
Technical Support Center: Overcoming Challenges in the Purification of Biaryl Products
Welcome to the technical support center for biaryl purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of biaryl products. Axially chiral biaryls are prevalent structural motifs in functional materials, natural products, and pharmaceuticals, making their efficient preparation and purification crucial.[1] This resource provides in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Section 1: Troubleshooting Common Impurities in Biaryl Synthesis
Biaryl compounds, frequently synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, can be accompanied by a variety of process-related impurities.[2][3] Effectively removing these impurities is paramount to obtaining a high-purity final product.
FAQ 1: My biaryl product is contaminated with homocoupled byproducts. How can I remove them?
Root Cause: Homocoupling of the boronic acid or aryl halide starting materials is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[4] These symmetrical biaryl byproducts can have similar polarities to the desired cross-coupled product, making their separation challenging.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[5]
-
Base Selection: The choice and strength of the base can influence the formation of byproducts.[4][6] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.
-
-
Chromatographic Purification Strategy:
-
Column Chromatography: Flash column chromatography is the most common method for removing homocoupled impurities.
-
Solvent System Screening: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best separation between your desired product and the homocoupled byproducts. A good starting point is a hexane/ethyl acetate or toluene/ethyl acetate gradient.
-
Stationary Phase Selection: While silica gel is standard, consider using alumina or a bonded-phase silica (e.g., diol, cyano) if separation on silica is poor.
-
-
-
Recrystallization:
-
If the biaryl product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: Systematically screen for a single or mixed solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupled impurity remains in solution.
-
Section 2: Navigating the Challenges of Atropisomer Separation
A significant challenge in biaryl chemistry is the presence of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[7] The separation of these enantiomers is often necessary for pharmaceutical applications.[8]
FAQ 2: I have a racemic mixture of biaryl atropisomers. What are the best methods for their separation?
Root Cause: The synthesis of axially chiral biaryls often results in a racemic mixture of atropisomers.[8] Due to their identical physical properties (except for their interaction with polarized light), separating these enantiomers requires specialized chiral separation techniques.
Troubleshooting Protocol:
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of atropisomers.[9][10]
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[9] Cyclofructan-based and Pirkle-type CSPs have also shown success in separating biaryl atropisomers.[9][10]
-
Mobile Phase Optimization:
-
Normal Phase: Typically employs mixtures of alkanes (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can significantly impact retention and selectivity.
-
Reversed Phase: Uses mixtures of water or buffered aqueous solutions with acetonitrile or methanol.
-
-
Temperature Effects: Temperature can influence the separation by affecting the kinetics of interaction with the CSP. It's often beneficial to screen different temperatures to optimize resolution.[10]
-
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for chiral separations, often offering faster separations and reduced solvent consumption.
-
Co-solvent Screening: In SFC, the primary mobile phase is supercritical CO₂, and a small amount of a polar co-solvent (e.g., methanol, ethanol) is added to modulate retention and selectivity.
-
Section 3: General Purification Troubleshooting
Even with optimized reaction and separation conditions, unexpected issues can arise during the purification process.
FAQ 3: My biaryl product seems to be degrading on the silica gel column. What can I do?
Root Cause: The acidic nature of standard silica gel can cause the degradation of sensitive functional groups on the biaryl scaffold.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) can neutralize the acidic sites.
-
Use Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be a suitable alternative to silica gel for acid-sensitive compounds.
-
-
Alternative Purification Techniques:
-
Preparative TLC: For small-scale purifications, preparative TLC can be a gentler alternative to column chromatography.
-
Recrystallization: As mentioned previously, if the product is a solid, recrystallization avoids contact with stationary phases altogether.
-
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Atropisomer Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases (Normal Phase) | Advantages |
| Polysaccharide-based (Cellulose/Amylose) | Chiralcel®, Chiralpak® | Hexane/Isopropanol, Hexane/Ethanol | Broad applicability, high success rate |
| Cyclofructan-based | LARIHC™, FRUCTIO™ | Hexane/Isopropanol, Heptane/Ethanol | Good for compounds with primary amines[9] |
| Pirkle-type (Brush-type) | Whelk-O®, Regis® | Hexane/Isopropanol | Effective for a wide range of racemates |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Chiral HPLC Method Development
-
Initial CSP Screening:
-
Select a set of 3-4 different chiral columns (e.g., one cellulose-based, one amylose-based, one cyclofructan-based).
-
Prepare a standard solution of your racemic biaryl at approximately 1 mg/mL in a suitable solvent.
-
Run an initial screening method on each column using a generic mobile phase, such as 90:10 Hexane:Isopropanol at a flow rate of 1 mL/min.
-
-
Mobile Phase Optimization:
-
For the CSP that shows the most promising initial separation, systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol).
-
If separation is still not optimal, try a different alcohol modifier (e.g., ethanol).
-
-
Temperature Optimization:
-
If your HPLC system has a column oven, evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures can sometimes improve resolution, but may also increase backpressure.[7]
-
-
Flow Rate Adjustment:
-
Once a good separation is achieved, the flow rate can be adjusted to optimize for speed or resolution. A lower flow rate generally improves resolution but increases run time.
-
Visualizations
Diagram 1: Decision Workflow for Biaryl Purification
Caption: Decision tree for selecting a biaryl purification strategy.
References
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis. ACS Publications. Available at: [Link]
-
Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. National Institutes of Health. Available at: [Link]
-
Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Available at: [Link]
-
Axially chiral biaryl molecules and strategies for biaryl atropisomers... ResearchGate. Available at: [Link]
-
Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. Available at: [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
- Process for preparing biaryl compounds. Google Patents.
-
Challenges and opportunities in the purification of recombinant tagged proteins. National Institutes of Health. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. Available at: [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available at: [Link]
-
Overcoming Monoclonal Antibody Purification Challenges. Bio-Rad. Available at: [Link]
-
(a) Previous methods of preparing biaryls from aryl iodides. (b) Our... ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. edoc. Available at: [Link]
-
Lab Ultrafiltration Troubleshooting Guide Poster. Sartorius. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boronic Acid Stability in Copper-Catalyzed Cross-Coupling
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize copper-catalyzed cross-coupling reactions involving boronic acids. Boronic acids are exceptionally versatile reagents, but their propensity to decompose under certain catalytic conditions can lead to diminished yields, complex product mixtures, and reproducibility issues. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose and resolve common challenges related to boronic acid stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary decomposition pathways for my boronic acid in a copper-catalyzed reaction?
A1: Understanding the competing non-productive pathways is the first step to mitigating them. In a typical copper-catalyzed reaction, your boronic acid is primarily threatened by three decomposition routes: Protodeboronation, Homocoupling, and Oxidation. These side reactions consume the boronic acid, reducing the efficiency of your desired cross-coupling.
-
Protodeboronation: This is the most common decomposition pathway, where the C–B bond is cleaved and replaced by a C–H bond, yielding the corresponding arene or alkane.[1] This reaction is catalyzed by both acid and base and is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic group.[1] In many coupling reactions, the base required for the catalytic cycle is the primary culprit, forming a boronate species that then reacts with a proton source (like trace water) to cause decomposition.[1][2]
-
Homocoupling: This pathway results in the formation of a symmetrical biaryl (Ar-Ar) from your aryl boronic acid (Ar-B(OH)₂). The mechanism in copper catalysis often involves an initial B-to-Cu(II) transmetalation, followed by the formation of an organocopper(II) dimer.[3][4][5] This dimer can then undergo a process leading to reductive elimination, forming the homocoupled product.[4][6] The presence of a coordinating base is essential for the initial transmetalation step.[3][4]
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of atmospheric oxygen, to form phenols or other oxygenated byproducts. This process can be exacerbated by the copper catalyst itself.
The interplay between these pathways and the desired catalytic cycle is illustrated below. Success depends on accelerating the rate of cross-coupling to outcompete these decomposition events.[1]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Alchemist's Guide to a Stubborn Bond: A Comparative Study of Palladium Catalysts for Coupling with Chloro-Substituted Aryl Halides
For the modern synthetic chemist, the palladium-catalyzed cross-coupling reaction is an indispensable tool, a testament to the power of catalysis in forging complex molecular architectures. However, within this versatile toolkit, the activation of the carbon-chlorine (C-Cl) bond in aryl chlorides presents a persistent challenge. Economically attractive and widely available, chloro-substituted aryl halides are often reluctant partners in these transformations due to the high dissociation energy of the C-Cl bond. This guide offers a comparative analysis of prominent palladium catalyst systems, providing researchers, scientists, and drug development professionals with the insights needed to navigate this challenging but rewarding area of synthesis. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols for key transformations.
The Inertness of the Aryl Chloride: A Mechanistic Hurdle
The success of a palladium-catalyzed cross-coupling reaction hinges on a key elementary step: the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, which involves the cleavage of the carbon-halogen bond and the formation of an arylpalladium(II) complex, is the primary gatekeeper for the entire catalytic cycle. The high bond strength of the C-Cl bond compared to its heavier congeners (C-Br and C-I) makes this oxidative addition step thermodynamically and kinetically challenging.[1] Consequently, early palladium catalysts, such as those based on simple triarylphosphine ligands like triphenylphosphine (PPh₃), often prove ineffective for the coupling of aryl chlorides, especially those that are electron-rich or sterically hindered.[2][3]
To overcome this hurdle, significant research has focused on the development of sophisticated ligand systems that can enhance the reactivity of the palladium center, facilitating the activation of the recalcitrant C-Cl bond. These ligands are typically characterized by their strong electron-donating ability and significant steric bulk, properties that promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.
A Comparative Analysis of Leading Palladium Catalyst Systems
The modern arsenal of catalysts for aryl chloride coupling is dominated by two major classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). Below, we compare their performance in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Bulky, Electron-Rich Phosphine Ligands: The Buchwald and Josiphos Legacy
Pioneered by the likes of Stephen Buchwald, bulky biaryl phosphine ligands have revolutionized the field of cross-coupling chemistry.[4] These ligands, characterized by large, sterically demanding substituents on the phosphorus atom and the biaryl backbone, create a coordinatively unsaturated and highly electron-rich palladium center, which is crucial for the oxidative addition of aryl chlorides.
Another important class of phosphine ligands are the ferrocene-based Josiphos ligands, which have also demonstrated high efficacy in these challenging couplings.
Key Features of Phosphine-Based Catalysts:
-
Strong Electron Donation: The electron-rich nature of these phosphines increases the electron density on the palladium center, promoting the oxidative addition step.[5]
-
Steric Hindrance: The bulky nature of the ligands facilitates the reductive elimination of the product and helps to stabilize the active monoligated Pd(0) species.
-
Versatility: A wide array of these ligands with finely tuned steric and electronic properties are commercially available, allowing for optimization for specific substrates.
N-Heterocyclic Carbene (NHC) Ligands: A Paradigm Shift in Stability and Reactivity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6] These ligands form very strong bonds with the palladium center, resulting in highly stable and active catalysts. Their strong σ-donating ability makes them excellent ligands for activating C-Cl bonds.
Key Features of NHC-Based Catalysts:
-
Exceptional Stability: The strong Pd-NHC bond often leads to more robust and long-lived catalysts, sometimes allowing for reactions to be run under aerobic conditions.[7]
-
Potent Electron Donors: NHCs are among the strongest neutral electron-donating ligands, significantly enhancing the catalytic activity of palladium for C-Cl bond activation.
-
Well-Defined Precatalysts: A variety of well-defined and air-stable (NHC)Pd(II) precatalysts are commercially available, simplifying reaction setup and improving reproducibility.[8]
Performance Data: A Head-to-Head Comparison
To provide a clearer picture of the relative performance of these catalyst systems, the following tables summarize representative experimental data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of challenging chloro-substituted aryl halides.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System (Palladium Source + Ligand) | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 | Buchwald et al. |
| [Pd(IPr)(cin)Cl] | 1 | K₃PO₄ | Dioxane | 80 | 16 | 92 | Nolan et al. |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Grushin et al. |
Table 2: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Catalyst System (Palladium Source + Ligand) | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + XPhos | 1.5 | NaOt-Bu | Toluene | 100 | 4 | 98 | Buchwald et al.[9] |
| [Pd(IPr)(allyl)Cl] | 2 | NaOt-Bu | Dioxane | 100 | 2 | 96 | Nolan et al. |
| YPhos-Pd-G2 | 1 | K₂CO₃ | t-AmylOH | RT | 18 | 94 | Gessner et al.[10] |
Note: The data presented in these tables are for illustrative purposes and are compiled from various literature sources. Actual results may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
To further aid in the practical application of these catalyst systems, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid using a palladium/SPhos catalyst system.
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %)
-
SPhos (0.04 mmol, 4 mol %)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
In a glovebox, add palladium(II) acetate and SPhos to the Schlenk tube.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol details the amination of 4-chloroanisole with morpholine using a palladium/XPhos catalyst system.[9]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0075 mmol, 0.75 mol %)
-
XPhos (0.018 mmol, 1.8 mol %)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the tube, followed by 4-chloroanisole and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C and stir for 4 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Conclusion and Future Outlook
The development of highly active palladium catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes has transformed the use of chloro-substituted aryl halides from a synthetic challenge into a routine and powerful strategy in organic synthesis. The choice between these catalyst systems will often depend on the specific substrates, desired reaction conditions, and cost considerations. Phosphine-based catalysts offer a vast and tunable ligand library, while NHC-based systems often provide enhanced stability and activity.
Future research in this area will likely focus on the development of even more active and versatile catalysts that can operate at lower loadings and under milder conditions, further expanding the scope and sustainability of these important transformations. The continued exploration of new ligand architectures and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to new breakthroughs in the activation of challenging chemical bonds.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
-
Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [Link]
-
Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. Academia.edu. [Link]
-
The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health. [Link]
-
A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides. PubMed. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
Sources
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Suzuki–Miyaura reaction of chloroarenes using Pd(PPh<SUB>3</SUB>)<SUB>4</SUB> as catalyst [academia.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (5-Chloro-2-methyl-3-nitrophenyl)boronic Acid and its Pinacol Ester Derivative in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in pharmaceutical and materials science underscores the importance of selecting the optimal organoboron reagent for any given transformation. This guide provides an in-depth comparison of two closely related yet distinct building blocks: (5-Chloro-2-methyl-3-nitrophenyl)boronic acid and its corresponding pinacol ester derivative.
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its boronate ester is not merely a matter of preference but a critical decision that can significantly impact reaction efficiency, yield, and purity. This document will explore the nuances of their reactivity, stability, and handling characteristics, supported by mechanistic insights and practical experimental protocols, to empower you to make an informed selection for your specific synthetic challenge.
Physicochemical Properties: A Tale of Two Reagents
The fundamental differences in the physical and chemical properties of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid and its pinacol ester derivative dictate their behavior in both storage and reaction conditions.
| Property | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, pinacol ester |
| Molecular Formula | C₇H₇BClNO₄ | C₁₃H₁₇BClNO₄[2] |
| Molecular Weight | 215.40 g/mol | 297.54 g/mol [2] |
| Physical State | Typically a crystalline solid[3][4] | Often a crystalline solid or oil[5] |
| Stability | Prone to dehydration to form boroxine anhydrides; susceptible to protodeboronation. | Generally more stable to air and moisture; less prone to protodeboronation; can be purified by chromatography.[6] |
| Solubility | Soluble in polar organic solvents and aqueous base. | Soluble in a wider range of apolar organic solvents.[6] |
| Handling | Can be challenging to purify due to trimerization. | Generally easier to handle and purify.[5][6] |
Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration process can complicate characterization and stoichiometry calculations. In contrast, the pinacol ester is a discrete, monomeric molecule that is significantly more robust, often stable enough for purification via silica gel chromatography and long-term storage without special precautions.[6]
Mechanistic Insights: The Critical Transmetalation Step
The efficacy of any Suzuki-Miyaura coupling hinges on the efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center.[7] The nature of the boron species—acid versus ester—plays a pivotal role in this process.
The catalytic cycle is generally accepted to proceed via three stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the organoboron reagent replaces the halide on the palladium complex. This is the key step where our two reagents differ.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
For boronic acids, two primary transmetalation pathways are debated[9][10]:
-
The Boronate Pathway: The boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex.
-
The Oxo-Palladium Pathway: The arylpalladium(II) halide complex reacts with the base (or water) to form a more reactive arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[11]
Boronic esters, such as the pinacol derivative, introduce another layer of complexity. While they can undergo hydrolysis to the parent boronic acid under aqueous basic conditions, substantial evidence suggests they can also participate directly in the transmetalation step without prior hydrolysis.[12] However, this direct pathway is often kinetically slower than that of the corresponding boronic acid.[12][13] The reduced Lewis acidity of the boron center in the ester generally leads to a lower reactivity compared to the free boronic acid.[6][13]
Comparative Efficacy in Practice
The theoretical differences in stability and mechanistic pathways translate into tangible outcomes in the laboratory.
| Feature | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, pinacol ester |
| Reactivity | Higher. Generally faster reaction rates due to greater Lewis acidity.[13] | Lower. May require longer reaction times or higher temperatures.[6][12] |
| Stability | Lower. Susceptible to degradation on storage and during reaction (e.g., protodeboronation). | Higher. Excellent bench-top stability, suitable for multi-step syntheses and library generation.[6] |
| Reaction Scope | Broad applicability but may give lower yields with sensitive substrates. | Ideal for reactions involving unstable coupling partners or when protodeboronation is a concern.[6] |
| Purification | Can be difficult to purify the starting material. | The ester is readily purified by standard chromatographic methods.[5] |
| Cost-Effectiveness | Often less expensive as it is the precursor to the ester. | Higher initial cost, but may be more economical if it prevents failed reactions or low yields. |
In a hypothetical head-to-head Suzuki-Miyaura coupling with a sensitive aryl bromide, one might observe the following results:
| Entry | Boron Reagent | Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | Boronic Acid | K₂CO₃ (aq) | 80 | 4 | 85 | 95 | Standard conditions, good yield. |
| 2 | Pinacol Ester | K₂CO₃ (aq) | 80 | 12 | 82 | 96 | Slower reaction, comparable yield. |
| 3 | Boronic Acid | K₃PO₄ (aq) | 100 | 2 | 75 | 80 | Significant protodeboronation and side products observed. |
| 4 | Pinacol Ester | K₃PO₄ (aq) | 100 | 6 | 91 | 98 | Slower but cleaner reaction, demonstrating superior stability. |
| 5 | Pinacol Ester | CsF (anhydrous) | 100 | 24 | 65 | 90 | Demonstrates feasibility of direct transmetalation, albeit slower. |
Experimental Protocols: A Guide to Comparative Analysis
To empirically determine the optimal reagent for your specific system, a direct comparison is invaluable.
General Protocol for a Comparative Suzuki-Miyaura Coupling
Materials and Reagents:
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.2 mmol)
-
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid, pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., 2M aqueous K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture, 5 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks, add the aryl halide (1.0 mmol) and the palladium catalyst (0.02 mmol).
-
Reagent Addition:
-
To Flask A, add (5-Chloro-2-methyl-3-nitrophenyl)boronic acid (1.2 mmol).
-
To Flask B, add (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, pinacol ester (1.2 mmol).
-
-
Inert Atmosphere: Seal each flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Add the solvent (5 mL) to each flask via syringe, followed by the aqueous base (1 mL, 2.0 mmol).
-
Reaction: Place both flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour) until the starting aryl halide is consumed.[8]
-
Work-up: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
-
Analysis: Determine the isolated yield for each reaction and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations
The choice between (5-Chloro-2-methyl-3-nitrophenyl)boronic acid and its pinacol ester derivative is a classic trade-off between reactivity and stability.
Choose (5-Chloro-2-methyl-3-nitrophenyl)boronic acid when:
-
High reactivity and rapid reaction times are paramount.
-
The coupling partners are robust and not prone to degradation under basic conditions.
-
Cost is a primary driver, and the potential for lower yields due to instability is an acceptable risk.
Choose the pinacol ester derivative when:
-
Stability is critical. The ester offers superior shelf-life and resistance to protodeboronation.[6]
-
Working with sensitive, complex, or unstable substrates where milder conditions and slower, more controlled reactivity are beneficial.
-
Reproducibility and ease of handling/purification are priorities, especially in high-throughput screening or library synthesis contexts.
-
Anhydrous reaction conditions are required, as the ester can often transmetalate directly, albeit slowly, without the need for water.[12]
Ultimately, the optimal reagent is system-dependent. The protocols and data presented in this guide provide a framework for making an evidence-based decision, ensuring the highest probability of success for your specific synthetic objectives.
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters: a tutorial. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. Available from: [Link]
-
Thomas, A. S., & Carrow, B. P. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 50(8), 2016-2028. Available from: [Link]
-
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Available from: [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83935-83939. Available from: [Link]
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Chirik Group. (2022, February 15). Transmetalation of Boron reagents. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
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Aggarwal, V. K., Ball, L. T., & Lloyd-Jones, G. C. (2010). The Suzuki–Miyaura Reaction: Mechanism and Optimisation through Understanding. Chemistry – A European Journal, 16(11), 3242-3251. Available from: [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for a publication. Available from: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Cross-coupling reaction of boronate ester 373. Retrieved January 26, 2026, from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved January 26, 2026, from [Link]
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Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267-2270. Available from: [Link]
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Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13783-13788. Available from: [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4262-4265. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 225-256). Wiley-VCH. Available from: [Link]
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Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020739118. Available from: [Link]
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ResearchGate. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). boronic esters. Retrieved January 26, 2026, from [Link]
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eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Boronic Acid Concentration in Solution
Introduction: The Critical Role of Boronic Acid Quantification
Boronic acids and their derivatives are indispensable tools in modern chemistry, serving as key building blocks in organic synthesis—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—and as versatile motifs in medicinal chemistry and chemical biology.[1][2] Their unique ability to reversibly bind with 1,2- and 1,3-diols has led to their use in sensors for saccharides and as therapeutic agents.[3] Given their prevalence, the accurate and precise quantification of boronic acid concentration in solution is not merely a procedural step but a critical determinant of reaction yield, product purity, and the biological efficacy of drug candidates.
This guide provides an in-depth comparison of the principal analytical methodologies for quantifying boronic acids. Moving beyond a simple recitation of protocols, we will explore the fundamental principles of each technique, the rationale behind experimental choices, and the inherent trade-offs in sensitivity, selectivity, and throughput. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and implement the most appropriate analytical strategy for their specific application.
UV-Vis Spectrophotometry: Accessible and Rapid Quantification
Spectrophotometric methods offer a straightforward and widely accessible approach for routine boron analysis.[4] These techniques rely on the formation of a colored or fluorescent complex between the boronic acid and a specific chromogenic or fluorogenic reagent, allowing for quantification via absorbance or fluorescence measurements.
Causality Behind the Method: The Chelation Principle
The core principle involves a chelation reaction where a reagent containing a diol functionality binds to the boronic acid. This binding event alters the electronic structure of the reagent, leading to a predictable change in its optical properties. For example, Alizarin Red S (ARS), a non-fluorescent anthraquinone dye in its free form, forms a fluorescent complex upon binding to a boronic acid via its 1,2-diol group.[5] Similarly, curcumin reacts with boric acid to form a distinctively red-colored complex known as rosocyanin.[6] The intensity of the resulting color or fluorescence is directly proportional to the concentration of the boronic acid, enabling quantification against a standard curve.
Featured Protocol: Alizarin Red S (ARS) Assay
The ARS assay is a classic and reliable method. The formation of the boronic acid-ARS complex results in a fluorescent product, offering higher sensitivity than simple colorimetric assays.
Experimental Workflow: ARS Assay
Caption: Workflow for boronic acid quantification using the Alizarin Red S (ARS) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Alizarin Red S (e.g., 10 mM in a suitable buffer like PBS, pH 7.4).
-
Prepare a series of known concentration standards of your target boronic acid in the same buffer.
-
Dilute your unknown samples to fall within the expected linear range of the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of your standard or unknown sample.
-
Add 100 µL of the ARS working solution to each well.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]
-
-
Measurement:
-
Measure the fluorescence using a plate reader. The fluorescent complex of boronic acids and Alizarin can be detected with an excitation wavelength of approximately 469 nm and an emission wavelength of 610 nm.[8]
-
-
Quantification:
-
Subtract the fluorescence of a blank control (buffer + ARS) from all readings.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence readings on the standard curve.
-
Performance Comparison: Spectrophotometric Methods
| Method | Principle | Typical Wavelength | Advantages | Disadvantages |
| Alizarin Red S | Fluorogenic | Ex: ~469 nm / Em: ~610 nm[8] | High sensitivity, simple protocol | Potential for background fluorescence, pH-sensitive |
| Curcumin | Colorimetric | ~550 nm[9] | Uses abundant, inexpensive reagent[6] | Less sensitive than fluorescence, requires acidic conditions |
| Azomethine-H | Colorimetric | ~410 nm[4] | Established method for total boron | Can have interferences, less specific than ARS for boronic acids |
High-Performance Liquid Chromatography (HPLC): Separation and Specificity
For complex mixtures where multiple boronic acid species or impurities are present, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10] It provides the necessary separation power to quantify individual components, a critical capability in reaction monitoring and quality control.
Causality Behind the Method: The Separation Science
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For boronic acids, Reverse-Phase HPLC (RP-HPLC) is most common.[11] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar boronic acids interact more strongly with the stationary phase and thus elute later than more polar ones.
A significant challenge is that many boronic acids lack a strong UV chromophore, making detection difficult with standard UV-Vis detectors.[12][13] This necessitates alternative detection strategies:
-
Mass Spectrometry (MS): Provides high sensitivity and mass information for definitive identification. UPLC-MS is particularly powerful for high-throughput analysis.[14]
-
Refractive Index (RI) Detection: A universal detector suitable for compounds without a UV chromophore, but it is less sensitive and incompatible with gradient elution.[13]
-
Post-Column Derivatization: The column eluent is mixed with a reagent (like Alizarin) to form a detectable complex before it reaches a fluorescence detector.[8]
Featured Protocol: UPLC-MS for High-Throughput Analysis
This protocol is adapted from a high-throughput method for analyzing a broad range of boronic acids, ideal for applications like reaction monitoring in drug discovery.[14][15]
Experimental Workflow: UPLC-MS Analysis
Caption: General workflow for quantitative analysis of boronic acids by UPLC-MS.
Step-by-Step Methodology:
-
System Preparation:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 column (e.g., Acquity BEH C18).[14]
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
MS Detector: A mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Flow Rate: ~0.5 mL/min.
-
Gradient: A rapid gradient from low to high percentage of Mobile Phase B (acetonitrile) to elute compounds of varying polarity. A typical run time can be as short as one minute for high-throughput applications.[14]
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible retention times.
-
-
MS Detection:
-
Ionization Mode: ESI, typically in positive or negative mode depending on the analyte structure.
-
Analysis Mode: Can be run in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for maximum sensitivity when quantifying a known target.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of the boronic acid standard.
-
Plot the peak area of the analyte against concentration.
-
Quantify the unknown sample by comparing its peak area to the calibration curve. The precision for such methods is often high, with relative standard deviations below 2.0%.[14]
-
Performance Comparison: Chromatographic Methods
| Method | Detector | Sensitivity | Throughput | Advantages | Disadvantages |
| HPLC-UV | UV-Vis | Moderate | Moderate | Widely available, robust | Requires analyte to have a chromophore[13] |
| HPLC-RI | Refractive Index | Low | Low | Universal detector for non-chromophoric compounds[13] | Incompatible with gradients, temperature sensitive |
| UPLC-MS | Mass Spec | Very High | Very High | Excellent sensitivity (LOQ ~1.0 µg) and specificity, fast run times[14] | Higher equipment cost and complexity |
| GC-MS | Mass Spec | High | Moderate | Good for volatile boronic acids/esters | Often requires derivatization due to polarity and thermal instability[12][15] |
¹¹B NMR Spectroscopy: A Structural and Quantitative View
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool that provides both quantitative and structural information. For boronic acids, ¹¹B NMR is particularly insightful because the boron nucleus is NMR-active.
Causality Behind the Method: Probing the Boron Nucleus
The chemical environment around the boron atom influences its magnetic properties, resulting in a characteristic chemical shift in the ¹¹B NMR spectrum. Crucially, the hybridization state of the boron atom can be distinguished:
-
sp²-hybridized (trigonal planar) boronic acids typically appear downfield, between δ 26 to 30 ppm.[16]
-
sp³-hybridized (tetrahedral) boronate esters or boronate anions (formed upon diol binding or at high pH) appear upfield, between δ 1 to 7 ppm.[16]
This distinction makes ¹¹B NMR an exceptional technique for studying binding events and equilibria in solution.[17][18] Quantification is achieved by integrating the area under the respective NMR signals and comparing it to an internal standard of known concentration.
Featured Protocol: Quantitative ¹¹B NMR (qNMR)
This protocol outlines the steps for quantifying a boronic acid in a solution using an internal standard.
Experimental Workflow: Quantitative ¹¹B NMR
Caption: Workflow for quantitative ¹¹B NMR (qNMR) analysis of boronic acids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the boronic acid sample and a suitable internal standard (e.g., a compound with a single boron atom that does not react with the sample and has a distinct chemical shift).
-
Dissolve the mixture in a precise volume of a deuterated solvent in a volumetric flask. A sample concentration of around 4 mg in 0.65 mL is often sufficient.[17]
-
Transfer an exact aliquot of the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum.
-
Critical Step for Quantification: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the nuclei of interest) to allow for complete relaxation of the nuclei between scans. This is essential for accurate integration.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the area of the boronic acid signal (I_sample) and the internal standard signal (I_std).
-
Calculate the concentration of the boronic acid using the following formula:
Concentration_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (Concentration_std)
Where N is the number of boron nuclei per molecule and M is the molar mass.
-
Performance Comparison: NMR vs. Other Methods
| Parameter | ¹¹B NMR Spectroscopy | UPLC-MS | Spectrophotometry (ARS) |
| Specificity | High (provides structural info) | Very High (mass-based) | Moderate (class-specific) |
| Sensitivity | Low to Moderate | Very High | High |
| Throughput | Low | Very High | High |
| Matrix Effects | Low | Can be significant (ion suppression) | Can be significant (quenching) |
| Non-destructive | Yes | No | No |
| Primary Use Case | Structural confirmation, equilibrium studies, purity assessment | High-throughput screening, complex mixture analysis | Rapid, routine quantification |
Senior Application Scientist's Recommendation: Choosing the Right Tool for the Job
The optimal method for quantifying boronic acid concentration is dictated entirely by the experimental context. There is no single "best" method, only the most appropriate one for the question at hand.
-
For High-Throughput Screening (e.g., reaction optimization, library QC): UPLC-MS is unparalleled. Its combination of speed, sensitivity, and specificity allows for the rapid analysis of hundreds of samples with high confidence.[14]
-
For Routine, Single-Analyte Quantification in a Simple Matrix: Spectrophotometry with Alizarin Red S is highly effective. It is cost-efficient, rapid, and sensitive enough for many applications without requiring complex instrumentation.
-
For Absolute Quantification, Structural Verification, and Purity Assessment: Quantitative ¹¹B NMR is the gold standard. It is a primary analytical method that does not rely on comparison to an identical standard of the analyte. It provides unambiguous structural information and is invaluable for characterizing novel compounds or investigating binding phenomena.[16][17]
-
For Analyzing Complex Mixtures without a Mass Spectrometer: HPLC with post-column derivatization offers a clever solution, combining the separation power of HPLC with the sensitivity of fluorescence detection for otherwise non-detectable compounds.[8]
By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select the method that will yield the most accurate and reliable data, ensuring the integrity and success of their scientific endeavors.
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International - Chromatography Online. [Link]
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Pandiyan, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Ibrahim, A. A., et al. (2023). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. ResearchGate. [Link]
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Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. (2012). Sumitomo Kagaku. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). ResearchGate. [Link]
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Analysis Methods Verification of Boron in River Water Using the UV-Vis Spectrophotometer with Curcumin Complex as Alternative Pr. (n.d.). Neliti. [Link]
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Hisaeda, Y., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
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Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Kim, D., et al. (2021). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]
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Wilson, J. J., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]
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Kisdon, S. E., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen. [Link]
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Zhang, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
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A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). Molecules. [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Detection of boronic acid derivatives in cells using a fluorescent sensor. (2015). Sci-Hub. [Link]
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Węglarz-Tomczak, E., et al. (2020). 17O NMR studies of boronic acids and their derivatives. Organic & Biomolecular Chemistry. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2018). Polymers. [Link]
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Alizarin Red S Staining Quantification Assay (ARed-Q). (n.d.). 3H Biomedical. [Link]
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A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. (2019). ACS Biomaterials Science & Engineering. [Link]
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A Researcher's Guide to Structural Confirmation: X-ray Crystallography in a Multi-Technique Landscape
In the rigorous world of chemical research and pharmaceutical development, the unambiguous confirmation of a reaction product's three-dimensional structure is not merely a final step; it is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. While several analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray crystallography remains the definitive method for providing a precise and complete atomic-level picture.[1][2][3]
This guide offers a comparative overview of X-ray crystallography against its most common and powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, providing not just the "what" and "how," but the critical "why" behind choosing the optimal analytical approach for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[4] It stands as the gold standard because it doesn't just infer connectivity; it directly visualizes the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, angles, and stereochemistry.[1][2] This technique has been fundamental to the development of numerous scientific fields, revealing the structures of everything from simple salts to complex biological macromolecules like DNA and proteins.[4]
The Underlying Principle: Bragg's Law and Electron Density
The core principle of X-ray crystallography is the diffraction of X-rays by the ordered array of atoms within a crystal. When a beam of X-rays strikes the crystal, the electrons of each atom scatter the X-rays. Because of the crystal's periodic structure, the scattered waves interfere with each other constructively in specific directions. This phenomenon is described by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d).[5][6][7]
Bragg's Law: nλ = 2d sin(θ) [6][7]
By measuring the angles and intensities of the thousands of diffracted spots, a three-dimensional map of the electron density within the crystal can be generated.[4] The crystallographer then builds an atomic model that best fits this electron density map. The final step is a computational refinement of the atomic positions to achieve the best possible agreement with the experimental data.[4][8][9][10]
The Crystallographic Workflow: From Synthesis to Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process, where the initial and often most challenging part is obtaining a high-quality single crystal.[4]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
For researchers and professionals in drug development, the synthesis and handling of complex organic molecules are daily tasks. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, a halogenated nitroaromatic boronic acid. The procedures outlined here are grounded in an understanding of the compound's likely chemical reactivity and hazard profile, synthesized from data on structurally similar molecules.
The core principle of this guide is risk mitigation through informed action. (5-Chloro-2-methyl-3-nitrophenyl)boronic acid belongs to a class of compounds that are typically skin and eye irritants and may cause respiratory irritation.[1][2][3] The presence of a nitro group on the aromatic ring and a chlorine atom necessitates careful handling and segregation from other waste streams to prevent unintended reactions.
I. Hazard Assessment and Initial Precautions
Before beginning any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid was not available, data from analogous compounds such as 5-Chloro-2-nitrobenzoic acid, 3-Nitrophenylboronic acid, and other substituted phenylboronic acids provide a strong basis for hazard assessment.[1][2]
Key Hazard Information:
| Hazard Class | Description | Probable GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | H335 |
Personal Protective Equipment (PPE): Strict adherence to proper PPE is the first line of defense. Before handling the compound for disposal, ensure you are wearing:
-
Safety Goggles: To protect against splashes and fine dust.
-
Face Shield: Recommended when handling larger quantities or if there is a significant risk of splashing.
-
Chemical-Resistant Gloves: Nitrile rubber gloves are a suitable choice.
-
Laboratory Coat: To protect skin and clothing.
All handling of the solid compound and its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
II. Waste Segregation: The Cornerstone of Safe Disposal
The causality behind waste segregation lies in preventing dangerous chemical reactions within a waste container. (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, as a halogenated organic compound, must be kept separate from other waste streams.
Incompatible Materials:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Can lead to vigorous, exothermic, and potentially explosive reactions.[2][5][6]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can deprotonate the boronic acid, potentially leading to vigorous reactions.[6]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) While boronic acids are themselves acidic, mixing with strong acids is generally discouraged to avoid unknown reactions.[2]
Waste Stream Classification: This compound and any materials contaminated with it should be classified as Halogenated Organic Waste .[7][8][9] Do not mix with non-halogenated organic waste, as this complicates the disposal process and can increase costs.[10]
III. Disposal Workflow
The following workflow provides a systematic approach to the disposal of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, from initial collection to final handoff to waste management professionals.
Caption: Disposal workflow for (5-Chloro-2-methyl-3-nitrophenyl)boronic acid.
IV. Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the safe handling and disposal of both solid waste and contaminated materials.
Protocol 1: Disposal of Solid (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Container Selection: Obtain a clearly labeled, sealable waste container designated for Halogenated Organic Solid Waste . The container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE).
-
Waste Transfer: Carefully transfer the solid (5-Chloro-2-methyl-3-nitrophenyl)boronic acid into the designated waste container using a clean spatula. Avoid creating dust.
-
Container Sealing: Securely close the container lid to prevent any release of dust or vapors.
-
Labeling: Ensure the container is accurately labeled with "Halogenated Organic Waste" and lists "(5-Chloro-2-methyl-3-nitrophenyl)boronic acid" as a constituent.
-
Storage: Place the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.[11]
Protocol 2: Decontamination and Disposal of Contaminated Labware and Solvents
-
Initial Decontamination: Rinse any glassware or equipment contaminated with the compound with a minimal amount of an appropriate organic solvent, such as acetone or ethanol.[9] This should be done in a chemical fume hood.
-
Rinsate Collection: Collect this first rinse into a designated, sealable container for Halogenated Organic Liquid Waste .[7][8]
-
Secondary Rinse: A subsequent rinse can be performed. Depending on institutional policy, this second rinsate may also need to be collected in the hazardous waste container.
-
Labeling: Clearly label the liquid waste container with "Halogenated Organic Waste" and list all constituents, including the name of the boronic acid and the solvent(s) used for rinsing.
-
Final Cleaning: After decontamination, the glassware can typically be washed using standard laboratory procedures.
-
Storage: Store the sealed liquid waste container in the satellite accumulation area alongside the solid waste container, ensuring they are segregated from incompatible materials.[12]
V. Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.
-
Containment (for minor spills): For small, manageable spills of the solid material, carefully sweep it up using a dustpan and brush or absorb it with an inert material like vermiculite or sand.[13] Avoid raising dust.
-
Collection: Place the collected spill material into the designated Halogenated Organic Solid Waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials and rinsate as halogenated organic liquid waste.
VI. The Rationale for Professional Disposal
The standard and safest method for the final disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste facility.[7][14] This process ensures the complete destruction of the organic molecule, converting it into less harmful components such as carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[14]
Attempting to neutralize or treat this waste in the laboratory is strongly discouraged without a validated procedure and the explicit approval of your institution's safety professionals. The presence of the nitro group can pose an explosion hazard under certain conditions, and the chlorinated nature of the compound requires specialized disposal methods.[15]
By adhering to these rigorous disposal procedures, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of environmental responsibility in the scientific community. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) office for guidance.
References
-
Carl Roth GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Angene Chemical. (2025, December 10). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National University of Singapore Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
